molecular formula C7H10ClN3 B3039656 2-(Azetidin-3-yl)pyrimidine hydrochloride CAS No. 1255306-29-6

2-(Azetidin-3-yl)pyrimidine hydrochloride

Cat. No.: B3039656
CAS No.: 1255306-29-6
M. Wt: 171.63
InChI Key: KSRKVXZNSXUWFA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRKVXZNSXUWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Azetidin-3-yl)pyrimidine hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azetidin-3-yl)pyrimidine hydrochloride is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for introducing the azetidine ring—a rigid, four-membered,


-rich amine—into drug candidates. This compound is particularly valued for its ability to modulate physicochemical properties, such as lowering lipophilicity (

) and altering metabolic stability compared to larger saturated heterocycles like piperidine or pyrrolidine. It is a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other kinase-targeted therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) to ensure stability and water solubility. The azetidine nitrogen is basic (


), while the pyrimidine nitrogens are weakly basic (

).
Table 1: Core Chemical Data
PropertyDetails
IUPAC Name 2-(Azetidin-3-yl)pyrimidine dihydrochloride
Common Name 2-(3-Azetidinyl)pyrimidine 2HCl
CAS Number (2HCl) 2206823-94-9 (Primary Commercial Form)
CAS Number (HCl) 1255306-29-6
Molecular Formula

Molecular Weight 208.09 g/mol (Dihydrochloride); 135.17 g/mol (Free Base)
SMILES C1CN(C1)C2=NC=CC=N2.Cl.Cl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, and Methanol

Synthetic Pathways and Manufacturing[6][7]

The synthesis of 2-(Azetidin-3-yl)pyrimidine poses a challenge due to the difficulty of forming


 bonds on the strained azetidine ring. Two primary strategies are employed: De Novo Pyrimidine Construction  (Route A) and Metal-Catalyzed Cross-Coupling  (Route B).
Route A: De Novo Pyrimidine Construction (The Amidine Route)

This method is preferred for large-scale manufacturing due to the low cost of reagents and avoidance of heavy metals. It builds the pyrimidine ring onto an existing azetidine scaffold.

Step-by-Step Protocol:

  • Nitrile Formation: Start with commercially available N-Boc-azetidine-3-carboxylic acid. Convert to the primary amide (using CDI/NH

    
    OH) and dehydrate to the nitrile using Trifluoroacetic anhydride (TFAA).
    
  • Amidine Synthesis: Treat N-Boc-3-cyanoazetidine with hydroxylamine or catalytic alkoxide/ammonium chloride to form the amidine intermediate.

  • Cyclization: Condense the amidine with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent) in ethanol under reflux. This closes the ring to form the N-Boc-2-(azetidin-3-yl)pyrimidine.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane to cleave the Boc group, precipitating the dihydrochloride salt.

Route B: Negishi Cross-Coupling

This route is more modular, allowing for the introduction of substituted pyrimidines, but requires strict anhydrous conditions.

  • Zinc Reagent Formation: N-Boc-3-iodoazetidine is treated with activated Zinc dust in DMA/THF to form the organozinc reagent.

  • Coupling: The organozinc species undergoes Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl

    
    ) with 2-chloropyrimidine.
    
  • Deprotection: Acidic cleavage of the Boc group.[1]

Visualization: Synthetic Workflow

Synthesis Start N-Boc-azetidine-3-carboxylic acid Step1 N-Boc-3-cyanoazetidine Start->Step1 1. CDI, NH4OH 2. TFAA (Dehydration) Step2 Amidine Intermediate Step1->Step2 NaOMe, NH4Cl (Pinner Reaction) Step3 N-Boc-2-(azetidin-3-yl)pyrimidine Step2->Step3 1,1,3,3-Tetramethoxypropane Reflux, EtOH Final 2-(Azetidin-3-yl)pyrimidine 2HCl Step3->Final 4M HCl/Dioxane (Deprotection)

Figure 1: The "Amidine Route" for the scalable synthesis of the target compound.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The azetidine ring is a critical bioisostere for pyrrolidine and piperidine.

  • Reduced Lipophilicity: The high

    
     character and smaller ring size lower the 
    
    
    
    of the molecule, improving water solubility.
  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450) compared to flexible alkyl chains.

  • Vector Orientation: The exit vectors of the 3-substituted azetidine (approx. 180°) provide a rigid linear geometry distinct from the 1,4-piperidine or 1,3-pyrrolidine systems.

Application in Kinase Inhibitors

This motif is structurally related to the core of Baricitinib (a JAK inhibitor), which utilizes an azetidine linked to a pyrolo[2,3-d]pyrimidine. 2-(Azetidin-3-yl)pyrimidine acts as a simplified, fragment-based lead for designing Type I and Type II kinase inhibitors.

Visualization: Structural Logic in Drug Design

SAR Center Target: 2-(Azetidin-3-yl)pyrimidine Prop1 Low Lipophilicity (LogD) Center->Prop1 Prop2 Rigid Geometry Center->Prop2 Prop3 Metabolic Stability Center->Prop3 App2 Fragment-Based Drug Discovery (FBDD) Prop1->App2 Ligand Efficiency App1 JAK Inhibitors (e.g., Baricitinib analogs) Prop2->App1 Scaffold Hopping

Figure 2: Physicochemical advantages driving the use of this scaffold in drug discovery.

Handling, Stability, and Safety

Storage and Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

  • Shelf Life: Stable for >2 years if protected from moisture.

  • Reconstitution: Dissolve in water or DMSO immediately before use. Avoid storing aqueous solutions for extended periods to prevent hydrolysis of the pyrimidine ring under extreme pH.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. 2-(Azetidin-3-yl)pyrimidine dihydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

  • Lowe, M. et al. Synthesis of Azetidines and their Application in Medicinal Chemistry.[3] Journal of Medicinal Chemistry. (General reference for Azetidine utility).

Sources

An In-depth Technical Guide to 2-(Azetidin-3-yl)pyrimidine hydrochloride: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(Azetidin-3-yl)pyrimidine hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications, grounded in the established pharmacological importance of its constituent azetidine and pyrimidine moieties.

Introduction: The Convergence of Two Pharmacologically Significant Scaffolds

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure can impart improved metabolic stability, solubility, and target-binding affinity to drug candidates.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of approved drugs, exhibiting activities ranging from anticancer to antimicrobial.[2][3] The fusion of these two privileged scaffolds in 2-(Azetidin-3-yl)pyrimidine hydrochloride presents a unique molecular architecture with considerable potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its application in a research setting.

Identifier Value Source
IUPAC Name 2-(azetidin-3-yl)pyrimidine;hydrochlorideN/A
CAS Number 1255531-13-5N/A
Canonical SMILES C1(C2=NC=CC=N2)CNC1.ClN/A
InChIKey KSRKVXZNSXUWFA-UHFFFAOYSA-NN/A
Molecular Formula C7H10ClN3N/A
Molecular Weight 171.63 g/mol N/A
Physical Form Solid[4]

Synthesis Protocol: A Validated Pathway

The synthesis of 2-(Azetidin-3-yl)pyrimidine hydrochloride is typically achieved through a two-step process: the coupling of an N-protected azetidine precursor with a suitable pyrimidine derivative, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective strategy.

Step 1: Synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

The initial step involves a nucleophilic aromatic substitution reaction. The nitrogen of N-Boc-3-aminoazetidine acts as a nucleophile, displacing a leaving group (such as a halogen) from the 2-position of the pyrimidine ring.

Experimental Protocol:

  • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add 2-chloropyrimidine (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.

Step 2: Deprotection to Yield 2-(Azetidin-3-yl)pyrimidine hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane, methanol, or dichloromethane.

  • Add a solution of hydrochloric acid (typically 4M in dioxane or an ethereal solution) in excess (3.0-5.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is 2-(Azetidin-3-yl)pyrimidine hydrochloride. If necessary, the product can be further purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protected Intermediate Synthesis cluster_step2 Step 2: Deprotection A tert-butyl 3-aminoazetidine-1-carboxylate C DIPEA, DMF 80-120 °C A->C B 2-chloropyrimidine B->C D tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate C->D Nucleophilic Aromatic Substitution E tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate F HCl in Dioxane Room Temperature E->F G 2-(Azetidin-3-yl)pyrimidine hydrochloride F->G Acidic Deprotection

Caption: Synthetic pathway for 2-(Azetidin-3-yl)pyrimidine hydrochloride.

Potential Applications in Drug Discovery

The structural combination of the azetidine and pyrimidine rings in 2-(Azetidin-3-yl)pyrimidine hydrochloride makes it a highly attractive scaffold for targeting a variety of biological entities, most notably protein kinases.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The azetidine moiety, attached at the 2-position of the pyrimidine, projects into the solvent-exposed region of the ATP-binding pocket. This provides an excellent vector for chemical modification to enhance potency and selectivity. The rigid nature of the azetidine ring can also help to lock the molecule into a favorable binding conformation, reducing the entropic penalty of binding.

While specific inhibitory data for 2-(Azetidin-3-yl)pyrimidine hydrochloride against a panel of kinases is not widely published in the public domain, its structural similarity to known kinase inhibitor scaffolds strongly suggests its utility as a starting point for the design of novel inhibitors for a range of kinase targets.

Other Potential Therapeutic Areas

Beyond kinase inhibition, pyrimidine and azetidine derivatives have shown a broad spectrum of biological activities, including:

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a core component of several antiviral and antibacterial drugs.[2]

  • Central Nervous System (CNS) Disorders: Azetidine-containing compounds have been explored for their potential in treating various CNS disorders.[1]

Safety and Handling

2-(Azetidin-3-yl)pyrimidine hydrochloride is classified as a hazardous substance. According to available safety data, it is acutely toxic if it comes into contact with skin and causes serious eye irritation.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only in a well-ventilated area.

  • First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

2-(Azetidin-3-yl)pyrimidine hydrochloride is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical methodologies. The combination of the pharmacologically significant azetidine and pyrimidine scaffolds makes it a promising starting point for the design of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100–1129. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6681. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2022). ACS Chemical Neuroscience, 13(21), 3047–3063. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

Sources

Therapeutic Potential of Azetidine-Pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of azetidine-pyrimidine scaffolds.

A Technical Guide for Drug Discovery Professionals

Executive Summary

The integration of azetidine (a strained, four-membered nitrogen heterocycle) with pyrimidine (a privileged aromatic heterocycle) represents a paradigm shift in modern drug design. This scaffold combination addresses the "escape from flatland" challenge, increasing fraction sp3 (Fsp3) character to improve solubility and metabolic stability while maintaining the precise vector positioning required for high-affinity target binding. This guide analyzes the structural rationale, synthetic methodologies, and clinical validation of this scaffold, exemplified by the JAK1/2 inhibitor Baricitinib .[1]

Part 1: Structural Rationale & Pharmacophore Design[2]

Escaping "Flatland": The Fsp3 Advantage

Traditional kinase inhibitors often rely on planar aromatic systems (e.g., bis-aryl) which suffer from poor aqueous solubility and rapid metabolic clearance. The azetidine ring introduces a rigid, non-planar constraint.

ParameterPhenyl Ring (Flat)Azetidine Ring (3D)Impact on Drugability
Geometry Planar (0°)Puckered (~30° fold)Accesses novel IP space; reduces crystal lattice energy (solubility).
Vectors 180° (Para) / 120° (Meta)~109° (Tetrahedral)Unique exit vectors for substituents to reach solvent-exposed pockets.
Metabolism Prone to CYP450 oxidationMetabolically robustReduced clearance; lower dose requirements.
Basicity (pKa) N/A~10-11 (Secondary amine)Tunable pKa when coupled to electron-deficient pyrimidines.
The "Goldilocks" Ring Size

Azetidine sits in a "sweet spot" between the highly reactive aziridine and the more flexible pyrrolidine.

  • Aziridine (3-membered): Too reactive (alkylating agent risk).

  • Pyrrolidine (5-membered): Flexible envelope conformation; higher entropic penalty upon binding.

  • Azetidine (4-membered): High ring strain (~26 kcal/mol) locks substituents into defined vectors, minimizing entropy loss during ligand-protein binding.

Part 2: Synthetic Architectures & Methodologies[2][3][4]

Strategy A: The Modular SNAr Approach (Direct Coupling)

The most direct method to fuse these pharmacophores is the Nucleophilic Aromatic Substitution (SNAr) of chloropyrimidines with azetidine amines.

Mechanism: The electron-deficient nature of the pyrimidine ring (especially with electron-withdrawing groups at C5) facilitates the addition-elimination mechanism.

Protocol 1: Green Synthesis of Azetidinyl-Pyrimidines Target: General synthesis of 4-(azetidin-1-yl)pyrimidines. Source Validation: Adapted from Molbank 2022 (M1426) and J. Org. Chem. 2020.

  • Reagents: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq), Azetidine derivative (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Ethanol/Water (1:1 v/v). Note: Water accelerates the reaction via hydrogen bond activation of the leaving group.

  • Conditions: Reflux at 80°C for 3 hours.

  • Workup: Cool to RT. The product typically precipitates.[2] Filter and wash with cold EtOH.

  • Yield: 85-95%.

  • Checkpoint: Monitor disappearance of the pyrimidine C4-Cl stretch in IR or shift in HPLC retention time.

Strategy B: The "Linker" Approach (Baricitinib Route)

For advanced inhibitors like Baricitinib, the azetidine acts as a central hub linking a polar tail (ethylsulfonyl) to the hinge-binding motif (pyrrolopyrimidine).

Protocol 2: Convergent Synthesis of Baricitinib Key Transformation: Suzuki-Miyaura Coupling of a boronate-functionalized azetidine.

  • Azetidine Functionalization:

    • Start with tert-butyl 3-oxoazetidine-1-carboxylate.[3]

    • Horner-Wadsworth-Emmons: React with diethyl (cyanomethyl)phosphonate to form the exocyclic alkene.

    • Deprotection/Sulfonylation: Remove Boc (TFA), then cap with ethanesulfonyl chloride.

  • Michael Addition:

    • React the azetidine-ylidene intermediate with pyrazole boronic ester in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Why DBU? It acts as a non-nucleophilic base to deprotonate the pyrazole without attacking the electrophilic alkene.

  • Final Coupling:

    • React the Azetidine-Pyrazole-Boronate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Suzuki conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O).

Part 3: Visualization of Workflows

Synthetic Pathway: Baricitinib Construction

This diagram illustrates the convergent synthesis described in Protocol 2.

Baricitinib_Synthesis Start N-Boc-3-oxoazetidine Step1 Horner-Wadsworth-Emmons (Cyanomethyl phosphonate) Start->Step1 Intermediate1 Azetidine-ylidene acetonitrile Step1->Intermediate1 Step2 1. Deprotection (TFA) 2. Ethanesulfonyl Cl Intermediate1->Step2 Intermediate2 Sulfonylated Azetidine Core Step2->Intermediate2 Step3 Michael Addition (DBU, MeCN) Intermediate2->Step3 Pyrazole Pyrazole Boronate Pyrazole->Step3 Coupled_Int Azetidine-Pyrazole Boronate Complex Step3->Coupled_Int Step4 Suzuki Coupling (Pd catalyst) Coupled_Int->Step4 Pyrimidine 4-Cl-Pyrrolo[2,3-d]pyrimidine Pyrimidine->Step4 Final Baricitinib (JAK1/2 Inhibitor) Step4->Final

Caption: Convergent synthetic route for Baricitinib, highlighting the construction of the azetidine core followed by sequential coupling of the pyrazole and pyrimidine motifs.

Mechanism of Action: JAK-STAT Signaling

Understanding where the scaffold intervenes in the inflammatory cascade.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation Baricitinib Baricitinib (Azetidine-Pyrimidine) Baricitinib->JAK Inhibits (ATP Competitive) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / DNA Transcription STAT_Phos->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Upregulation

Caption: The JAK-STAT signaling pathway.[4] Baricitinib inhibits JAK1/2 phosphorylation of STAT proteins, preventing nuclear translocation and subsequent inflammatory gene expression.

Part 4: Therapeutic Case Studies

Immunology: Baricitinib (Olumiant)
  • Target: JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM).

  • Indication: Rheumatoid Arthritis, Alopecia Areata, COVID-19.[5][6]

  • Scaffold Function:

    • The pyrrolo[2,3-d]pyrimidine mimics the adenine ring of ATP, binding to the kinase hinge region.

    • The azetidine ring is critical for selectivity.[2] It projects the ethylsulfonyl group into a specific hydrophobic pocket near the active site, a geometry that a flexible chain or a flat phenyl ring could not achieve efficiently.

    • SAR Insight: Replacement of the azetidine with a piperidine or pyrrolidine resulted in either loss of potency (due to steric clash) or loss of metabolic stability.

Infectious Disease: BRD9185 (Antimalarial)[9][10]
  • Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).[7][8]

  • Structure: Azetidine-2-carbonitrile.[8][9]

  • Mechanism: DHODH is essential for de novo pyrimidine biosynthesis in malaria parasites.[8]

  • Scaffold Function: The azetidine-2-carbonitrile core, specifically the (2S,3S,4S) stereoisomer, binds to the ubiquinone channel of the enzyme. The rigidity of the azetidine ensures the substituents are locked in a bioactive conformation that discriminates between the parasite and human enzyme orthologs.

Part 5: Future Outlook

The azetidine-pyrimidine scaffold is evolving beyond simple inhibition:

  • Covalent Inhibitors: Attaching acrylamides to the azetidine nitrogen allows for covalent targeting of non-catalytic cysteines (e.g., in KRAS G12C or BTK).

  • PROTAC Linkers: The rigid azetidine body is being explored as a "stiff" linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to traditional PEG chains.

References

  • Baricitinib (Olumiant) - PubChem Compound Summary . National Center for Biotechnology Information.[2] [Link][5]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase . ACS Medicinal Chemistry Letters. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Molbank (MDPI). [Link][10][11]

  • An Efficient Synthesis of Baricitinib . Journal of Chemical Research. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Azetidin-3-yl)pyrimidine hydrochloride solubility in water and organic solvents Content Type: In-depth technical guide

Executive Summary

2-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 2206823-94-9 for dihydrochloride; related free base/salt variants exist) is a high-polarity heterocyclic building block commonly used in the synthesis of kinase inhibitors and CNS-active agents.

Its solubility behavior is governed by the high basicity of the azetidine ring (pKa ~11.3) and the ionic nature of the hydrochloride salt . It exhibits high aqueous solubility, moderate solubility in lower alcohols, and near-total insolubility in non-polar organic solvents.

At-a-Glance Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Aqueous Water, PBS (pH 7.4)High (>50 mg/mL)Stock solutions, biological assays
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Reaction medium, chemical library storage
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Recrystallization, transfer solvent
Chlorinated Dichloromethane (DCM)Low (<1 mg/mL)*Washing (removes non-polar impurities)
Hydrocarbon Hexane, TolueneInsoluble Anti-solvent precipitation

*Note: Solubility in DCM increases significantly if the compound is converted to its free base using a tertiary amine (e.g., TEA).

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solubility requires analyzing the structural forces at play.

  • Compound Name: 2-(Azetidin-3-yl)pyrimidine hydrochloride[1]

  • Structure: A four-membered azetidine ring attached at the C3 position to the C2 position of a pyrimidine ring.

  • Molecular Weight: ~171.63 g/mol (Mono-HCl) / ~208.09 g/mol (Dihydrochloride).

  • pKa Analysis:

    • Azetidine Nitrogen (

      
      ):  Highly basic (pKa 
      
      
      
      11.3).[2] In the hydrochloride form, this nitrogen is fully protonated (
      
      
      ), providing the primary ionic character that drives water solubility.
    • Pyrimidine Nitrogens (

      
      ):  Weakly basic (pKa 
      
      
      
      1.3). These remain unprotonated at neutral pH but contribute to the molecule's overall polarity and hydrogen-bonding potential.
Solubility Mechanism

The high lattice energy of the salt is overcome by ion-dipole interactions in water and DMSO. In non-polar solvents (hexane), the lack of solvation energy to break the ionic lattice results in insolubility. This property is exploited during purification: non-polar impurities can be washed away with ether/hexane while the product remains solid.

Detailed Solubility Profile

Aqueous Solubility & pH Dependence

The compound is highly soluble in water due to the charged azetidinium core. However, solubility is pH-dependent.

  • pH < 10 (Acidic/Neutral): The molecule exists as a cation. Solubility is maximal.

  • pH > 11 (Basic): The azetidine deprotonates to the free base. The free base is an oil or low-melting solid with reduced water solubility, though it remains somewhat polar due to the pyrimidine ring.

  • Buffer Compatibility: Compatible with PBS, TBS, and HEPES. Avoid high concentrations of phosphate buffers if working near the freezing point to prevent phosphate salt precipitation (though rare with this compound).

Organic Solvent Solubility
  • DMSO & DMF: Excellent solubility. These are the preferred solvents for

    
     reactions or coupling chemistries involving this building block.
    
  • Methanol/Ethanol: The salt shows good solubility in hot methanol, making it a viable solvent for recrystallization. Solubility decreases significantly in cold ethanol (

    
    C), allowing for high-yield recovery.
    
  • DCM/Chloroform: The HCl salt is effectively insoluble.

    • Process Tip: To perform reactions in DCM, neutralize the salt in situ with 2-3 equivalents of Diisopropylethylamine (DIPEA) to generate the soluble free base.

Diagram: Solubility-Driven Workflow

The following decision tree illustrates how to leverage solubility data for purification and reaction planning.

SolubilityWorkflow Start 2-(Azetidin-3-yl)pyrimidine HCl (Solid Salt) SolventCheck Select Solvent System Start->SolventCheck Water Water / PBS (pH < 10) SolventCheck->Water Dissolves DMSO DMSO / DMF SolventCheck->DMSO Dissolves Alcohol MeOH / EtOH SolventCheck->Alcohol Moderate NonPolar DCM / Hexane / Ether SolventCheck->NonPolar Insoluble BioAssay Biological Assays (Stock Solution) Water->BioAssay Reaction Synthesis (SNAr, Amide Coupling) DMSO->Reaction Recryst Recrystallization (Dissolve Hot -> Cool) Alcohol->Recryst Wash Purification (Trituration) Remove Impurities NonPolar->Wash

Caption: Solubility-based decision tree for solvent selection in synthesis and analysis.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (crystal size, polymorphs) can affect saturation rates, use these protocols to validate specific lots.

Protocol A: Visual Equilibrium Method (Rapid Estimation)

Best for: Quick solvent selection for reactions.

  • Preparation: Weigh 10 mg of the HCl salt into a clear 4 mL glass vial.

  • Addition: Add the solvent in 50

    
    L aliquots at room temperature (
    
    
    
    C).
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If clear solution forms after 100

      
      L: Solubility > 100 mg/mL.
      
    • If particles remain after 1 mL: Solubility < 10 mg/mL.

  • Heat Challenge: If insoluble at RT, heat to

    
    C (for reaction solvents) or reflux (for recrystallization) to check temperature dependence.
    
Protocol B: HPLC Saturation Method (Quantitative)

Best for: Precise formulation or biological stock preparation.

  • Saturation: Add excess compound (~50 mg) to 1 mL of the target solvent (Water/PBS/DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at

    
    C.
    
  • Filtration: Filter the suspension through a 0.22

    
    m PVDF syringe filter (ensure filter compatibility with solvent).
    
  • Quantification: Dilute the filtrate 100x with Mobile Phase A and inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Pyrimidine absorption).

    • Calculation: Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL).

Handling, Stability & Storage

Hygroscopicity Warning

Azetidine salts are notoriously hygroscopic . Exposure to ambient moisture will cause the solid to clump, become sticky, and eventually deliquesce (turn into a liquid).

  • Impact: Absorbed water alters the molecular weight calculation, leading to stoichiometry errors in synthesis.

  • Mitigation:

    • Store under inert atmosphere (Argon/Nitrogen) if possible.

    • Keep tightly sealed in a desiccator with active desiccant (

      
       or Silica Gel).
      
    • Allow the vial to reach room temperature before opening to prevent condensation.

Stability in Solution
  • Water/DMSO: Stable for >2 weeks at

    
    C.
    
  • Basic Solutions: Avoid prolonged storage in basic media (pH > 12) or nucleophilic solvents (e.g., Methanol with strong base), as the strained azetidine ring is susceptible to ring-opening polymerization or nucleophilic attack over time.

References

  • PubChem. (2025).[2] 2-(Azetidin-3-yl)pyrimidine dihydrochloride | C7H11Cl2N3. National Library of Medicine. [Link]

  • Organic Syntheses. (2021). Synthesis of Azetidine Derivatives. Org. Synth. 2021, 98, 446-461. [Link]

Sources

Literature review of 2-(Azetidin-3-yl)pyrimidine as a pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of the 2-(Azetidin-3-yl)pyrimidine pharmacophore.

Status: Emerging High-Value Scaffold | Class: sp³-Rich Heteroaromatic Hybrid

Executive Summary

The 2-(Azetidin-3-yl)pyrimidine motif represents a strategic "scaffold hop" from traditional saturated heterocycles like piperidine, pyrrolidine, and piperazine. By linking the electron-deficient pyrimidine ring directly to the C3-position of the strained azetidine ring, medicinal chemists achieve a unique "stretched" vector that alters the spatial orientation of substituents without significantly increasing molecular weight.

This guide analyzes the pharmacophore’s utility in modulating basicity, improving metabolic stability via ring strain, and accessing novel IP space. It provides validated protocols for the challenging C(sp³)–C(sp²) bond formation required to synthesize this core.

Structural & Physicochemical Rationale[1][2][3]

The "Stretched" Piperidine Concept

Unlike piperidine (6-membered) or pyrrolidine (5-membered), the azetidine (4-membered) ring introduces significant geometric constraints. When a pyrimidine is attached at the azetidine C3 position, the resulting vector is linear but shorter than a 1,4-disubstituted piperidine, yet longer than a 1,3-disubstituted pyrrolidine.

PropertyAzetidine-3-ylPyrrolidine-3-ylPiperidine-4-yl
Ring Size 4-membered5-membered6-membered
Puckering Angle ~30° (Dynamic)~40° (Envelope)~55° (Chair)
Vector Geometry Linear/Planar avg.KinkedLinear
Fsp³ Character HighHighHigh
Basicity (pKa) ~11.0 (Parent)~11.3~11.1

Key Advantage: The azetidine ring exists in a dynamic equilibrium between two puckered conformations.[1] This allows the 2-(azetidin-3-yl)pyrimidine motif to sample binding pockets that are sterically inaccessible to the bulkier piperidine chair conformation.

Electronic Modulation

The pyrimidine ring is electron-deficient. Attaching it to the C3 of azetidine (an inductive withdrawal point) lowers the pKa of the azetidine nitrogen less drastically than direct N-arylation.

  • N-Aryl Azetidine: Lone pair resonance into aromatic ring

    
     Non-basic (pKa < 5).
    
  • C-Aryl Azetidine (This Pharmacophore): Lone pair remains localized

    
     Basic (pKa ~9–10), allowing for salt formation and solubility improvements.
    

Synthetic Methodologies

Constructing the C(sp³)–C(sp²) bond between the strained azetidine and the electron-poor pyrimidine is the primary synthetic challenge.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (Preferred)

This modern approach avoids the instability of azetidinyl-zinc or magnesium reagents. It couples an alkyl halide (azetidine) with an aryl halide (pyrimidine) using a Nickel catalyst and a reductant (Mn or Zn).

  • Mechanism: Radical chain pathway involving Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles.

  • Advantages: High functional group tolerance (esters, nitriles compatible).

Method B: Horner-Wadsworth-Emmons (HWE) & Reduction (Classical)

A scalable route for early-phase scale-up where raw materials (N-Boc-azetidin-3-one) are abundant.

  • HWE: N-Boc-azetidin-3-one + Pyrimidin-2-ylmethyl phosphonate

    
     Vinyl intermediate.
    
  • Reduction: Hydrogenation (Pd/C) yields the saturated C-C bond.

Method C: Minisci-Type Radical Decarboxylation

Utilizes N-Boc-azetidine-3-carboxylic acid as a radical precursor (via redox-active esters or photocatalysis) to attack the protonated pyrimidine.

  • Limitation: Regioselectivity on the pyrimidine ring can be poor without blocking groups.

Visualization: Synthesis & Logic

Diagram 1: Synthetic Pathways to the Pharmacophore

SynthesisPathways cluster_legend Methodology Key Start_Halide N-Boc-3-Iodoazetidine Ni_Cat NiCl2(glyme) / Ligand Mn (Reductant) Start_Halide->Ni_Cat Alkyl Radical Source Start_Ketone N-Boc-Azetidin-3-one HWE_Step HWE Reaction (Phosphonate) Start_Ketone->HWE_Step Olefination Start_Acid N-Boc-Azetidine-3-COOH Photo_Cat Ir/Ru Catalyst Blue LED Start_Acid->Photo_Cat Decarboxylation Target 2-(Azetidin-3-yl)pyrimidine (The Pharmacophore) Ni_Cat->Target C(sp3)-C(sp2) Bond Py_Halide 2-Chloropyrimidine Py_Halide->Ni_Cat Electrophile Red_Step H2 / Pd/C (Reduction) HWE_Step->Red_Step Intermediate Red_Step->Target Saturation Photo_Cat->Target Radical Addition Method A: Modern Cross-Coupling Method A: Modern Cross-Coupling Method B: Classical Scale-Up Method B: Classical Scale-Up Method C: Late-Stage Functionalization Method C: Late-Stage Functionalization

Caption: Comparative synthetic routes. Method A (Red path) is currently preferred for library synthesis due to modularity.

Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Coupling (Small Scale)

Objective: Synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.

Reagents:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • 2-Chloropyrimidine (1.5 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)

  • Manganese powder (Mn) (3.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix NiCl₂·glyme and dtbbpy in DMA. Stir until the solution turns green/blue (approx. 20 min).

  • Activation: Add Mn powder to the catalyst solution.

  • Substrate Addition: Add 2-chloropyrimidine followed by N-Boc-3-iodoazetidine.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours. The Mn acts as the terminal reductant to turnover the Ni cycle.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Mn salts. Wash with brine/water.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes around 40-60% EtOAc due to the polarity of the pyrimidine.

Self-Validation Check:

  • Color Change: Reaction mixture should remain dark (black/brown suspension of Mn) but the supernatant often turns deep red/brown indicating active Ni species.

  • TLC: Pyrimidine starting material is usually less polar than the product (depending on N-Boc). Use UV (254 nm) and Ninhydrin (for Boc) to visualize.

Protocol B: Deprotection (TFA Salt Formation)

Objective: Isolating the free amine or salt for further coupling.

  • Dissolve the N-Boc intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Critical: Azetidines are volatile and hydrophilic. Do not over-dry or heat excessively.

  • Free Basing: If the free base is needed, use basic resin (e.g., PL-HCO3 MP) rather than aqueous extraction to avoid water solubility losses.

Applications in Drug Discovery[1][5][6][7]

Scaffold Hopping Case Study: JAK Inhibitors

While Baricitinib utilizes a pyrazole linker, the 2-(azetidin-3-yl)pyrimidine core is investigated as a bioisostere to improve selectivity against JAK2 vs JAK1.

  • Hypothesis: The rigid azetidine holds the pyrimidine hinge-binder in a specific orientation that clashes with the methionine gatekeeper in off-target kinases, while fitting the smaller gatekeeper of the target.

CD73 Inhibitors

Recent literature (e.g., J. Med. Chem. 2024) highlights (pyridazin-3-yl)pyrimidine derivatives.[2] The azetidine analog serves to solubilize these typically flat, aromatic stacks, improving oral bioavailability (F%) by increasing the fraction of sp³ carbons (Fsp³).

Physicochemical Optimization Data
ParameterPiperidine AnalogAzetidine AnalogImpact
LogP 2.41.8Improved Solubility
LE (Ligand Efficiency) 0.350.42Higher potency per heavy atom
Metabolic Clearance High (N-dealkylation)LowRing strain discourages

-oxidation

References

  • Structure & Properties: Wuitschik, G., et al. "Oxetanes and Azetidines: A Guide to the Synthesis and Properties of Stretched Heterocycles." Journal of Medicinal Chemistry, 2010.

  • Synthesis (Ni-Coupling): Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015.

  • Synthesis (Photoredox): Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.

  • Conformational Analysis: Feskov, I. O., et al. "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine...: Advanced Building Blocks for Drug Discovery."[3] Journal of Organic Chemistry, 2019.[3] [3]

  • CD73 Application: Wang, Y., et al. "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent...[2] Inhibitors Targeting Ecto-5'-nucleotidase."[2] Journal of Medicinal Chemistry, 2024.[2]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Azetidin-3-yl)pyrimidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Azetidin-3-yl)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 2-(azetidin-3-yl)pyrimidine scaffold has emerged as a privileged motif, ingeniously combining the desirable attributes of two key heterocyclic systems. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases, and is recognized for its ability to participate in hydrogen bonding and other key intermolecular interactions within biological targets.[1] The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, offers a unique three-dimensional exit vector from the pyrimidine core. This feature allows for precise spatial orientation of substituents, enabling fine-tuning of potency and selectivity, while often improving physicochemical properties such as solubility and metabolic stability.

This guide provides a comprehensive overview of the synthetic utility of 2-(azetidin-3-yl)pyrimidine hydrochloride as a versatile building block. We will delve into detailed protocols for its functionalization via N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, offering insights into the underlying principles and practical considerations for each transformation.

Core Synthetic Transformations and Mechanistic Considerations

The secondary amine of the azetidine ring in 2-(azetidin-3-yl)pyrimidine hydrochloride is the primary site for derivatization. Its nucleophilicity can be readily exploited in a variety of synthetic transformations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

I. N-Acylation: Crafting Amide Linkages

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, allowing for the introduction of a wide array of functional groups. This is a robust method to explore structure-activity relationships (SAR) by varying the acyl substituent.

Expert Insights & Causality:

The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to the in situ formation of a highly activated ester of the carboxylic acid, which is then readily attacked by the azetidine nitrogen. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction without competing with the primary nucleophile.

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2-(Azetidin-3-yl)pyrimidine hydrochloride mix Combine Reagents at 0 °C to RT start->mix acid Carboxylic Acid (R-COOH) acid->mix hatu HATU hatu->mix dipea DIPEA dipea->mix solvent Anhydrous DMF solvent->mix stir Stir for 2-16 h mix->stir quench Quench with Water stir->quench extract Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify product N-Acyl Product purify->product Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2-(Azetidin-3-yl)pyrimidine hydrochloride mix Combine Reagents start->mix aldehyde Aldehyde/Ketone (R-CHO) aldehyde->mix stab Sodium Triacetoxyborohydride stab->mix base Et3N or DIPEA base->mix solvent Anhydrous DCE solvent->mix stir Stir at RT for 4-24 h mix->stir quench Quench with Sat. NaHCO3 stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product N-Alkyl Product purify->product Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki 5-Bromo-2-(1-Boc-azetidin-3-yl)pyrimidine reaction_suzuki Heat (e.g., 90 °C) start_suzuki->reaction_suzuki boronic_acid Boronic Acid/Ester boronic_acid->reaction_suzuki pd_suzuki Pd(PPh3)4 pd_suzuki->reaction_suzuki base_suzuki Na2CO3 base_suzuki->reaction_suzuki solvent_suzuki Dioxane/Water solvent_suzuki->reaction_suzuki product_suzuki C-C Coupled Product reaction_suzuki->product_suzuki start_buchwald 5-Bromo-2-(1-Boc-azetidin-3-yl)pyrimidine reaction_buchwald Heat (e.g., 100 °C) start_buchwald->reaction_buchwald amine Primary/Secondary Amine amine->reaction_buchwald pd_buchwald Pd2(dba)3 / XPhos pd_buchwald->reaction_buchwald base_buchwald NaOtBu base_buchwald->reaction_buchwald solvent_buchwald Toluene or Dioxane solvent_buchwald->reaction_buchwald product_buchwald C-N Coupled Product reaction_buchwald->product_buchwald

Sources

Application Note: Preparation of Stock Solutions for 2-(Azetidin-3-yl)pyrimidine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 2-(Azetidin-3-yl)pyrimidine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document emphasizes methodological precision and scientific rationale to ensure the integrity, reproducibility, and long-term stability of the prepared solutions. By explaining the causality behind experimental choices, this note serves as a self-validating system for generating reliable stock solutions critical for downstream applications, from high-throughput screening to cell-based assays.

Introduction: The Critical Role of Stock Solution Integrity

2-(Azetidin-3-yl)pyrimidine and its salt forms are heterocyclic small molecules of significant interest in medicinal chemistry and drug discovery. The reliability and reproducibility of any subsequent experimental data are fundamentally dependent on the quality of the initial compound stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most organic small molecules due to its broad solubilizing power.[1] However, its hygroscopic nature and potential for compound degradation necessitate a meticulous and standardized preparation protocol.[2] This application note provides an expert-level, step-by-step methodology to mitigate common pitfalls such as incomplete solubilization, moisture-induced degradation, and inaccurate concentration assessment.

Compound Properties and Material Specifications

Accurate calculations and procedural success begin with a clear understanding of the compound's physical and chemical properties. While specific data for 2-(Azetidin-3-yl)pyrimidine hydrochloride is limited in public literature, properties for the related dihydrochloride and monochloride forms provide a solid foundation.

Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)pyrimidine Salt Forms

PropertyValue (Dihydrochloride)Value (Monochloride)Source
Molecular Formula C₇H₁₁Cl₂N₃C₇H₁₀ClN₃[3]
Molecular Weight 208.09 g/mol 171.63 g/mol (Calculated)[3]
Appearance Solid (Assumed)Solid
CAS Number 2206823-94-9Not explicitly listed, related compounds exist[3]

Note: Researchers must confirm the exact salt form and molecular weight from the supplier's Certificate of Analysis (CoA) before proceeding.

Required Materials & Equipment
  • Reagents:

    • 2-(Azetidin-3-yl)pyrimidine hydrochloride (Solid form, purity >95%)

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity[1]

  • Equipment & Consumables:

    • Analytical Balance (readability to 0.01 mg)

    • Calibrated micropipettes (P1000, P200, P20)

    • Vortex mixer

    • Water bath sonicator (optional, for aiding dissolution)

    • Sterile, low-retention microcentrifuge tubes or amber glass vials

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety Precautions and Hazard Management

Handling any chemical substance requires adherence to strict safety protocols. The hydrochloride salt of an azetidine-containing compound necessitates careful handling.

  • Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related structures like Azetidine hydrochloride are classified as skin and serious eye irritants.[4][5] Assume the compound is hazardous upon contact, inhalation, and ingestion.

  • Handling: Always handle the solid compound and concentrated DMSO solutions within a chemical fume hood or a ventilated enclosure. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Disposal: Dispose of all waste materials, including contaminated tips and tubes, in accordance with institutional and local regulations for chemical waste.

Experimental Protocol: High-Concentration Stock Preparation

This protocol details the steps to prepare a 10 mM stock solution. The principles can be adapted for other concentrations. The key to success is minimizing the compound's and solvent's exposure to atmospheric moisture.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exe Phase 2: Execution cluster_qc Phase 3: QC & Storage calc Calculate Mass & Volume equil Equilibrate Reagents (Compound & DMSO) calc->equil weigh Weigh Compound equil->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect Visual Inspection dissolve->inspect aliquot Aliquot Solution inspect->aliquot store Store at -20°C / -80°C aliquot->store end_node End store->end_node start Start start->calc

Caption: Workflow for preparing DMSO stock solutions.

Step 1: Pre-Protocol Calculations

The foundation of an accurate stock solution is a precise calculation. Always use the molecular weight (MW) provided on the product's Certificate of Analysis.

  • Objective: Prepare a 10 mM stock solution.

  • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

  • Example Calculation (Using MW of 171.63 g/mol for 1 mL stock):

    • Mass (mg) = 0.010 mol/L * 0.001 L * 171.63 g/mol * 1000 mg/g = 1.7163 mg

Step 2: Reagent Equilibration and Weighing
  • Allow the sealed container of 2-(Azetidin-3-yl)pyrimidine hydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

  • In a chemical fume hood, carefully weigh the calculated mass of the compound (e.g., 1.72 mg) into a sterile microcentrifuge tube or amber vial. Use an analytical balance and ensure the reading is stable.

Step 3: Solubilization
  • Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for a 1.72 mg mass to make a 10 mM solution) directly to the vial containing the compound.

  • Immediately cap the vial tightly.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which provides the energy needed to break up solute aggregates and accelerate dissolution without significant heat, preserving compound integrity.

  • Repeat vortexing and inspection until the solution is completely clear, indicating full dissolution.

Quality Control, Storage, and Stability

A prepared stock is only useful if it is stable and its concentration is reliable.

Quality Control
  • Visual Check: A primary QC step is a visual inspection for any particulates or precipitation.

  • Freeze-Thaw Test: For critical applications, perform a freeze-thaw test on a single aliquot. Freeze it at the intended storage temperature, thaw it completely at room temperature, and check for any signs of precipitation. Studies have shown that many compounds in DMSO are stable through multiple freeze-thaw cycles, but this should be verified.[2][7][8]

Storage and Handling
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into single-use volumes in sterile, low-retention tubes.[9]

  • Long-Term Storage: Store the aliquots at -20°C or -80°C.[9] For most compounds in high-quality anhydrous DMSO, storage at -80°C can ensure stability for months to years.[9]

  • Stability Considerations: The presence of water is a primary cause of compound degradation in DMSO stocks.[2] While some studies show stability in DMSO/water mixtures, starting with anhydrous DMSO provides the best-practice foundation for maximizing long-term stability.[10]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient solvent volume; low compound solubility at desired concentration.Double-check calculations. If correct, prepare a more dilute stock solution. Gentle warming (<37°C) can be attempted but may risk degradation.
Precipitation upon storage or thawing Solution was supersaturated; compound has poor stability in DMSO; moisture contamination.Centrifuge the tube to pellet the precipitate and use the supernatant, noting the concentration is now unknown. Prepare a fresh, more dilute stock. Ensure anhydrous DMSO and proper sealing.
Inconsistent results in downstream assays Inaccurate initial weighing; compound degradation; improper dilution.Prepare a fresh stock solution, paying close attention to each step. When diluting into aqueous buffers, make intermediate dilutions in DMSO first to prevent precipitation.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., Schuffenhauer, A., Müller, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 909–915. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Doherty, G. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Azetidin-3-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Raub, S., & Gising, J. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring in 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Azetidin-3-yl)pyrimidine Scaffold

The confluence of the pyrimidine and azetidine rings in a single molecular entity presents a scaffold of significant interest in modern medicinal chemistry. The pyrimidine core is a cornerstone of numerous biologically active molecules, including approved therapeutics, owing to its versatile hydrogen bonding capabilities and metabolic stability. The azetidine ring, a four-membered saturated heterocycle, serves as a "phenyl isostere" or a rigidifying element that can enhance metabolic stability, improve aqueous solubility, and provide a unique three-dimensional exit vector for further molecular exploration.[1][2] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than its aziridine counterpart, yet reactive enough for controlled functionalization.[1]

This document provides a detailed guide for the strategic functionalization of 2-(Azetidin-3-yl)pyrimidine hydrochloride. As the starting material is a hydrochloride salt, the azetidinyl nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial step in most N-functionalization protocols involves a crucial in-situ deprotonation. We will explore two primary, high-utility functionalization pathways: N-arylation via Buchwald-Hartwig amination and N-alkylation through reductive amination. The causality behind reagent selection, reaction conditions, and mechanistic pathways will be thoroughly explained to empower researchers to adapt and troubleshoot these protocols effectively.

Core Functionalization Strategies: An Overview

The functionalization of 2-(Azetidin-3-yl)pyrimidine can be broadly categorized into two main approaches targeting the azetidine moiety.

  • N-Functionalization: This is the most direct and widely employed strategy. The secondary amine of the azetidine ring serves as a versatile nucleophilic handle for introducing a wide array of substituents. This guide will focus on robust methods for creating C(sp²)-N and C(sp³)-N bonds.

  • C-Functionalization: Modification of the azetidine ring's carbon backbone is a more complex endeavor, often requiring specialized directing groups or starting from precursors like azetidinones. While beyond the scope of this primary guide, it represents an emerging area of interest.[1][3][4]

The following diagram illustrates the primary functionalization pathways discussed herein.

G cluster_n_func start 2-(Azetidin-3-yl)pyrimidine Hydrochloride deprotonation In-situ Deprotonation (Base) start->deprotonation free_amine 2-(Azetidin-3-yl)pyrimidine (Free Base) deprotonation->free_amine n_func N-Functionalization free_amine->n_func n_arylation N-Arylation (Buchwald-Hartwig) n_func->n_arylation n_alkylation N-Alkylation (Reductive Amination) n_func->n_alkylation n_acylation N-Acylation n_func->n_acylation

Figure 1: High-level workflow for the functionalization of 2-(Azetidin-3-yl)pyrimidine hydrochloride.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] This reaction is exceptionally well-suited for coupling the azetidine nitrogen with a diverse range of aryl and heteroaryl halides, providing a direct route to compounds with significant therapeutic potential.

Mechanistic Rationale and Key Parameters

The catalytic cycle, shown in Figure 2, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][6]

Causality of Component Selection:

  • Palladium Precatalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step, prevent β-hydride elimination, and stabilize the active catalytic species.[5] Using a pre-formed catalyst complex (e.g., G3-Xantphos) can improve reproducibility.

  • Base: A moderately strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are ideal. Their roles are twofold: 1) to neutralize the hydrochloride salt of the starting material, freeing the amine for reaction, and 2) to facilitate the deprotonation of the amine-coordinated palladium intermediate, which is necessary prior to reductive elimination.

  • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are used to ensure the stability of the organometallic intermediates and prevent catalyst deactivation.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X ox_add Oxidative Addition pd_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ pd2_complex->pd_amine_complex R₂NH amine_coord Amine Coordination (R₂NH) pd_amido_complex L₂Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex -H⁺ deprotonation Deprotonation (Base) pd_amido_complex->pd0 product_out pd_amido_complex->product_out  Product  Release red_elim Reductive Elimination product Ar-NR₂ (Product) center

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: N-Arylation of 2-(Azetidin-3-yl)pyrimidine

This protocol describes a general procedure for the coupling of 2-(Azetidin-3-yl)pyrimidine hydrochloride with an aryl bromide.

Materials and Reagents

Reagent Supplier Grade
2-(Azetidin-3-yl)pyrimidine hydrochloride Commercial >95%
Aryl Bromide (Ar-Br) Commercial Reagent Grade
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) Commercial Catalyst Grade
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) Commercial Ligand Grade
Cesium Carbonate (Cs₂CO₃) Commercial Anhydrous, >99%

| 1,4-Dioxane | Commercial | Anhydrous, <50 ppm H₂O |

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq), the aryl bromide (1.1 eq), and cesium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous dioxane. Add this catalyst/ligand slurry to the Schlenk tube.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a final concentration of ~0.1 M with respect to the starting amine.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Representative Data
EntryAryl BromideYield (%)Notes
14-Bromoanisole88Electron-rich aryl halides react well.
24-Bromobenzonitrile82Tolerates electron-withdrawing groups.
32-Bromopyridine75Heteroaryl halides are viable substrates.
41-Bromo-4-(trifluoromethyl)benzene79Robust for various functional groups.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C(sp³)-N bonds.[7] It proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride source. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[8]

Mechanistic Rationale and Key Parameters

The reaction begins with the nucleophilic attack of the free azetidine nitrogen on the carbonyl carbon to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent then reduces this iminium ion to the final N-alkylated product.

Causality of Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7] Its mildness and steric bulk allow it to selectively reduce the electrophilic iminium ion in the presence of the less reactive starting aldehyde/ketone. Unlike sodium cyanoborohydride (NaBH₃CN), it is not highly toxic and can be used without the need for strict pH control.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. They are effective at solubilizing the reactants and do not interfere with the reaction.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using less reactive ketones.

G reactants R¹R²C=O + R³₂NH hemiaminal Hemiaminal [R¹R²C(OH)(NR³₂)] reactants->hemiaminal iminium Iminium Ion [R¹R²C=NR³₂]⁺ hemiaminal->iminium -H₂O product N-Alkylated Product [R¹R²CH-NR³₂] iminium->product hplus + H⁺ h2o - H₂O reducer [H⁻] from NaBH(OAc)₃ reducer->iminium

Figure 3: Simplified mechanism of reductive amination.

Protocol: N-Alkylation of 2-(Azetidin-3-yl)pyrimidine

This protocol provides a general method for the N-alkylation using an aldehyde or ketone.

Materials and Reagents

Reagent Supplier Grade
2-(Azetidin-3-yl)pyrimidine hydrochloride Commercial >95%
Aldehyde or Ketone Commercial Reagent Grade
Triethylamine (Et₃N) Commercial >99%
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Commercial Reagent Grade
Dichloromethane (DCM) Commercial Anhydrous

| Acetic Acid (optional) | Commercial | Glacial |

Step-by-Step Procedure

  • Amine Preparation: Dissolve/suspend 2-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) to neutralize the salt and stir for 15 minutes at room temperature to generate the free base in situ.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the mixture. If the carbonyl is a ketone, add a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC to yield the final product.

Representative Data
EntryCarbonyl CompoundYield (%)Notes
1Cyclohexanone91Ketones provide good yields.
2Isobutyraldehyde85Aldehydes react readily.
3Acetone89Simple alkyl groups are well-tolerated.
44-Fluorobenzaldehyde83Aromatic aldehydes are also suitable.

Conclusion

The 2-(Azetidin-3-yl)pyrimidine scaffold offers a rich platform for synthetic diversification. The protocols detailed in this guide for N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination represent robust, reliable, and highly versatile methods for elaborating this core structure. By understanding the mechanistic principles and the rationale behind the selection of reagents and conditions, researchers are well-equipped to synthesize diverse libraries of novel compounds for applications in drug discovery and chemical biology. The strategic functionalization of this privileged scaffold holds considerable promise for the development of next-generation therapeutics.

References

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Sources

Application Notes & Protocols: Strategic Deployment of 2-(Azetidin-3-yl)pyrimidine hydrochloride in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has matured into a cornerstone of modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively, often yielding higher quality hits with superior ligand efficiency.[1][4] These fragment hits, though initially weak binders, provide ideal starting points for structure-guided optimization into potent, drug-like candidates.[5]

This guide focuses on a fragment of significant potential: 2-(Azetidin-3-yl)pyrimidine hydrochloride . This molecule is not merely a random collection of atoms; it is a carefully considered combination of two "privileged" scaffolds, each bringing distinct, advantageous properties to a drug discovery campaign.

  • The Pyrimidine Core: As a fundamental component of DNA and RNA, the pyrimidine ring is a well-recognized pharmacophore that interacts readily with biological targets.[6][7] Its nitrogen atoms act as key hydrogen bond acceptors and donors, facilitating specific and potent interactions within protein binding sites.[8] The pyrimidine scaffold is a feature of numerous FDA-approved drugs, demonstrating its broad therapeutic utility and favorable ADME properties.[6][7][9]

  • The Azetidine Ring: This strained, four-membered heterocycle is a powerful tool in medicinal chemistry.[10][11] Its rigid, three-dimensional structure provides defined vectors for chemical elaboration, escaping the "flatland" of many aromatic systems.[12] Incorporating an azetidine motif can enhance key pharmacokinetic properties, including solubility and metabolic stability, while reducing lipophilicity.[13][14]

The combination of these two motifs in a single fragment creates a versatile starting point, offering a rigid 3D scaffold with well-placed hydrogen bonding features and multiple, chemically tractable vectors for optimization.

Physicochemical Profile of the Fragment

Before integration into any screening library, a thorough understanding of the fragment's properties is essential. 2-(Azetidin-3-yl)pyrimidine hydrochloride is a solid at room temperature.[15]

PropertyValueSource
Molecular Formula C₇H₉N₃ · HCl[16]
Molecular Weight 171.63 g/mol [16]
Canonical SMILES C1C(CN1)C2=NC=CC=N2.Cl[16]
InChI Key KSRKVXZNSXUWFA-UHFFFAOYSA-N[15][16]
Hydrogen Bond Donors 2[16]
Hydrogen Bond Acceptors 3[16]
Rotatable Bond Count 1[16]
Topological Polar Surface Area 37.8 Ų[16]

Expert Insight: The fragment's low molecular weight, limited number of rotatable bonds, and balanced hydrogen bond donor/acceptor count make it an ideal candidate under the "Rule of Three" for fragment library design. Its hydrochloride salt form generally ensures good aqueous solubility, which is critical for biophysical screening assays that often require high compound concentrations.[17]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment hit to a lead candidate is a systematic, multi-stage process. The diagram below outlines the typical workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Biology cluster_evo Phase 4: Hit-to-Lead lib_prep Fragment Library QC (Solubility, Purity, Integrity) primary_screen Primary Screen (SPR, NMR, TSA) lib_prep->primary_screen target_prep Target Protein Prep (Purity, Homogeneity, Activity) target_prep->primary_screen hit_validation Hit Validation (Orthogonal Methods, Dose-Response) primary_screen->hit_validation Initial Hits struct_bio Structure Determination (X-ray Crystallography, Cryo-EM) hit_validation->struct_bio Validated Hits frag_evo Fragment Evolution (Growing, Merging, Linking) struct_bio->frag_evo Binding Mode lead_opt Lead Optimization (ADME, PK/PD) frag_evo->lead_opt comp_chem Computational Chemistry (Docking, FEP) comp_chem->frag_evo Guides Evolution comp_chem->lead_opt Predicts Properties

Caption: The integrated FBDD workflow, from initial screening to lead optimization.

Part A: Protocol for Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for primary screening of fragment libraries due to its real-time, label-free nature and relatively high throughput.[18][19]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein). This allows for the determination of binding kinetics (kₐ, kₔ) and affinity (K₋).

Methodology:

  • Protein Immobilization:

    • Rationale: Covalent amine coupling is a robust and common method for attaching the target protein to a carboxymethylated dextran (CM5) sensor chip. The goal is to achieve a surface density that provides a sufficient signal window without causing mass transport limitations.

    • Steps:

      • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

      • Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 8,000-12,000 Response Units (RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

      • Perform 3-5 startup cycles with running buffer to stabilize the baseline.

  • Fragment Screening:

    • Rationale: A single high concentration of the fragment is screened first to identify potential binders. A DMSO concentration gradient is included to allow for accurate reference subtraction.

    • Steps:

      • Prepare a stock plate of 2-(Azetidin-3-yl)pyrimidine hydrochloride at 100 mM in 100% DMSO.

      • Dilute the fragment to a final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO). Ensure final DMSO concentration is consistent across all samples.

      • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation time (e.g., 120 seconds) at a flow rate of 30 µL/min.

      • A positive control (known binder) and negative control (non-binder) must be included.

  • Hit Characterization:

    • Rationale: Fragments showing a significant and specific binding response in the primary screen are subjected to a dose-response analysis to determine their binding affinity (K₋).

    • Steps:

      • Prepare a serial dilution of the fragment (e.g., 8 points from 500 µM to 3.9 µM).

      • Inject each concentration over the sensor surface, ensuring sufficient association and dissociation time to reach equilibrium.

      • Fit the resulting steady-state binding responses against concentration to a 1:1 binding model to calculate the K₋.

ParameterTypical ValueRationale
Running Buffer HBS-EP+ (pH 7.4), 2% DMSOStandard physiological buffer with surfactant to reduce non-specific binding. DMSO matches sample solvent.
Fragment Conc. 100-500 µMNecessary to detect the weak binding affinities (high µM to mM) typical of fragments.
Flow Rate 30 µL/minMinimizes mass transport effects while conserving sample.
Affinity Range High µM to low mMTypical affinity range for initial fragment hits.
Part B: Protocol for Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for validating hits from primary screens.[18] Ligand-observe methods like saturation transfer difference (STD) are particularly well-suited for FBDD.[20]

Principle: In STD-NMR, the target protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand remain, confirming a direct interaction.

Methodology:

  • Sample Preparation:

    • Prepare a sample of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Add 2-(Azetidin-3-yl)pyrimidine hydrochloride to the protein sample to a final concentration of 100-200 µM.

    • Prepare a reference sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Rationale: A series of 1D ¹H NMR spectra are acquired. The key is the selective saturation of protein resonances that are distinct from ligand resonances.

    • Steps:

      • Acquire a standard 1D ¹H spectrum of the fragment-only sample for reference.

      • On the protein-fragment sample, set up the STD experiment.

      • Set the on-resonance saturation frequency to a region where only protein signals appear (e.g., -1.0 ppm).

      • Set the off-resonance saturation frequency to a region devoid of any signals (e.g., 40 ppm).

      • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability. A saturation time of 2 seconds is typical.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.

    • The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (the binding epitope).

Part C: Structural Biology & Fragment Evolution

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode via X-ray crystallography or Cryo-EM.[21][22] This structural information is the critical blueprint for the hit-to-lead stage.[18]

Protocol: Co-crystallization

  • Crystal Soaking:

    • Rationale: If robust crystals of the apo-protein can be grown, soaking is the fastest method to obtain a fragment-bound structure.

    • Steps:

      • Grow crystals of the target protein to a suitable size.

      • Prepare a cryo-protectant solution containing 1-5 mM of 2-(Azetidin-3-yl)pyrimidine hydrochloride. The high solubility of the fragment is a major advantage here.

      • Transfer a protein crystal into the soaking solution for a period ranging from minutes to hours.

      • Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data.

  • Binding Mode Analysis and Evolution Strategy:

    • Once a co-crystal structure is obtained, analyze the electron density map to confirm the fragment's binding pose and its interactions with the protein.

    • Identify unoccupied pockets and available vectors on the fragment for chemical modification. 2-(Azetidin-3-yl)pyrimidine offers three primary vectors for growth:

      • Azetidine Nitrogen (N-H): A key vector for adding substituents that can probe deeper into a pocket or pick up additional interactions.

      • Pyrimidine Ring (C4, C5, C6): These positions can be functionalized to extend the molecule's reach and improve affinity.

      • Azetidine Ring (CH): While less common, functionalization here can introduce new stereocenters and optimize 3D shape complementarity.

Fragment_Evolution cluster_main Fragment Evolution Strategies cluster_growth Fragment Growing cluster_linking Fragment Linking start Initial Hit 2-(Azetidin-3-yl)pyrimidine grow_azetidine Vector 1: Modify Azetidine N-H start->grow_azetidine Add R-group grow_pyrimidine Vector 2: Modify Pyrimidine C4/C5 start->grow_pyrimidine Add R'-group lead Potent Lead Compound grow_azetidine->lead grow_pyrimidine->lead link_start Fragment A (Our Hit) linked_mol Linked Molecule link_start->linked_mol link_end Fragment B (Binds in adjacent pocket) link_end->linked_mol linked_mol->lead

Caption: Key strategies for evolving the initial fragment hit into a high-affinity lead.

Expert Insight on Hit-to-Lead Chemistry: The bromine atom in a fragment like 2-(2-Bromophenyl)azetidine serves as a versatile synthetic handle for follow-up chemistry.[12] Similarly, for 2-(Azetidin-3-yl)pyrimidine, the azetidine nitrogen is readily alkylated or acylated, and the pyrimidine ring can be functionalized using established heterocyclic chemistry, allowing for rapid and divergent analogue synthesis to explore the structure-activity relationship (SAR).

Integration of Computational Chemistry

Computational methods are indispensable for accelerating the FBDD pipeline.[23][24][25]

  • Virtual Screening: Before experimental screening, docking simulations can be used to prioritize fragments from a larger library that are predicted to bind to the target.[26]

  • Binding Site Analysis: Tools like FTMap can identify "hot spots" on the protein surface that are energetically favorable for fragment binding.[24]

  • Fragment Growth Guidance: Once a binding mode is known, computational chemists can model the addition of new functional groups to the fragment core in silico. Techniques like Free Energy Perturbation (FEP) can predict the change in binding affinity upon modification, helping to prioritize which compounds to synthesize.[24]

Conclusion

2-(Azetidin-3-yl)pyrimidine hydrochloride represents a high-quality starting point for fragment-based drug discovery campaigns. Its unique combination of a 3D azetidine scaffold and a pharmacologically privileged pyrimidine core provides an excellent balance of structural rigidity, solubility, and hydrogen-bonding potential. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial biophysical screening and hit validation to structure-guided lead optimization. By integrating robust experimental techniques with powerful computational tools, the full potential of this versatile fragment can be unlocked to accelerate the discovery of novel therapeutics.

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  • Singh, S., et al. (2024). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. PubMed. [Link]

  • Kletskii, M. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Hsieh, C. Y., et al. (2012). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

Sources

Application Note: Deprotection Strategies for 2-(Azetidin-3-yl)pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Azetidin-3-yl)pyrimidine scaffold is a high-value pharmacophore in modern drug discovery, notably present in JAK inhibitors (e.g., Baricitinib analogues) and various kinase inhibitors. This motif combines the metabolic stability of the pyrimidine ring with the unique sp³-rich geometry of the azetidine, which improves solubility and vector positioning compared to traditional piperidine or pyrrolidine analogues.

However, the deprotection of the azetidine nitrogen—typically the final step in synthesis—presents specific challenges.[1] The strained four-membered ring is susceptible to acid-catalyzed ring opening (polymerization) or nucleophilic attack, while the pyrimidine ring can be sensitive to harsh reduction conditions. This guide outlines three field-proven protocols for deprotection, ranging from standard acidic cleavage to specialized base-promoted strategies for acid-sensitive substrates.[2]

Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze the substituents on the pyrimidine ring and the protecting group (PG) employed.[1]

Stability Considerations
  • Azetidine Ring Strain (~26 kcal/mol): While generally robust, the ring can open in the presence of strong nucleophiles under acidic conditions (e.g., iodide, bromide) or excessive heat.[1]

  • Pyrimidine Basicity: The pyrimidine nitrogens can protonate, potentially trapping the molecule in the aqueous phase during workup.[1]

  • Acid-Sensitive Groups: Nitriles (common in JAK inhibitors) or tert-butyl esters elsewhere in the molecule may require orthogonal deprotection.

Workflow Decision Tree

DeprotectionStrategy Start Start: 2-(Azetidin-3-yl)pyrimidine-PG CheckPG Identify Protecting Group (PG) Start->CheckPG Boc PG = Boc CheckPG->Boc Cbz PG = Cbz / Bn CheckPG->Cbz CheckSens Acid-Sensitive Groups Present? (e.g., Nitrile, Acetal) Boc->CheckSens Hydro Protocol C: Hydrogenolysis (Pd/C or Pd(OH)2) Cbz->Hydro No No CheckSens->No Robust Yes Yes CheckSens->Yes Sensitive Acidic Protocol A: Standard Acidic (TFA or HCl) Base Protocol B: Base-Promoted (Cs2CO3/MeOH) No->Acidic Yes->Base

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on protecting group and substrate sensitivity.

Detailed Protocols

Protocol A: Standard Acidic Deprotection (TFA/DCM)

Best for: Robust substrates (alkyl/aryl substituted pyrimidines) where the salt form is acceptable.[1] Mechanism: Acid-catalyzed elimination of isobutylene.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.[1]

  • Dichloromethane (DCM), Anhydrous.[1]

  • Optional: Triethylsilane (TES) as a cation scavenger.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected intermediate (1.0 equiv) in DCM (5–10 volumes). Cool to 0 °C under N₂.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:4 TFA:DCM (v/v).[1]

    • Scavenger: If the molecule contains electron-rich aromatics (e.g., indole, thiophene), add 2.0 equiv of Triethylsilane (TES) before TFA to prevent tert-butyl cation alkylation.[1]

  • Reaction: Stir at 0 °C for 15 min, then warm to Room Temperature (RT). Monitor by LC-MS (consumption of starting material, appearance of [M-100+H]⁺ or [M-56+H]⁺).

    • Time: Typically 1–3 hours.

  • Workup (Salt Isolation):

    • Concentrate in vacuo.

    • Co-evaporate with Toluene (3x) or DCM (3x) to remove excess TFA.[1]

    • Crucial Step: Triturate the residue with Et₂O or MTBE. The Azetidinium-TFA salt usually precipitates as a white/off-white solid. Filter and dry.

Expert Insight: Azetidine trifluoroacetate salts are often hygroscopic. Store under argon in a desiccator.

Protocol B: Base-Promoted Boc Removal (The "Non-Acidic" Route)

Best for: Substrates containing Nitriles , Acetals, or other acid-labile groups.[1] Mechanism: Thermal fragmentation of the carbamate initiated by methoxide/carbonate attack.

Reagents:

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1]

  • Methanol (MeOH).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in MeOH (10–20 volumes).

  • Base Addition: Add Cs₂CO₃ (2.0–3.0 equiv).

  • Reaction: Heat to reflux (65 °C) or use a sealed tube at 80 °C.

    • Note: This reaction is slower than acid deprotection (typically 6–12 hours).[1]

  • Monitoring: Monitor by TLC or LC-MS. The Boc group will cleave to release the free amine.[2]

  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.

    • Resuspend in DCM/MeOH (9:1), filter again to remove residual carbonates, and concentrate.

Why this works: While Boc is classically acid-labile, high temperatures in protic solvents with weak bases can induce elimination of tert-butoxide, preserving acid-sensitive nitriles that might hydrolyze to amides in TFA.

Protocol C: Hydrogenolysis (Cbz Removal)

Best for: Cbz-protected azetidines. Caution: Pyrimidines can poison Pd catalysts or undergo partial reduction.

Reagents:

  • Pd(OH)₂/C (Pearlman’s Catalyst) - preferred over Pd/C for difficult amines.[1]

  • Solvent: MeOH or EtOH.

  • H₂ source: Hydrogen balloon or Ammonium Formate (Transfer Hydrogenation).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve Cbz-substrate in MeOH.

  • Catalyst: Add 10–20 wt% of Pd(OH)₂/C.

  • Reaction: Stir under H₂ (1 atm).

    • Optimization: If reaction is sluggish, add 1.0 equiv of HCl (aq) or AcOH to protonate the product amine, preventing it from poisoning the catalyst.[1]

  • Workup: Filter through Celite® (Caution: do not let dry catalyst spark).[1] Concentrate filtrate.

Isolation of the Free Base (Zwitterion Management)

The 2-(Azetidin-3-yl)pyrimidine free base is a small, polar, basic molecule (


 for azetidine, 

for pyrimidine). It is often water-soluble, making traditional extraction (DCM/Water) difficult.[1]
Recommended Purification: SCX Solid Phase Extraction

This is the gold standard for isolating the free amine from non-basic byproducts.

  • Load: Dissolve crude TFA salt in MeOH. Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, protecting group fragments).[1]

  • Elute: Elute with 2M NH₃ in MeOH . The ammonia displaces the azetidine.

  • Finish: Concentrate the ammoniacal eluate to obtain the clean free base.

Quantitative Comparison of Methods
FeatureProtocol A (TFA)Protocol B (Cs₂CO₃)Protocol C (H₂)
Reaction Time Fast (1-2 h)Slow (6-12 h)Variable (4-24 h)
Acid Sensitivity Low (Risk to nitriles)High (Safe for nitriles)High
Yield 90-99%70-85%80-95%
Product Form TFA SaltFree BaseHCl Salt (if added)
Scalability HighMediumHigh

Troubleshooting & Stability

Issue: Azetidine Ring Opening
  • Symptom: Appearance of +18 mass (hydrolysis) or +Halogen mass in LC-MS.

  • Cause: Nucleophilic attack on the protonated azetidine.[3]

  • Solution: Avoid strong nucleophiles (I⁻, Br⁻) in acidic media.[1] Use non-nucleophilic counterions (TFA⁻, BF₄⁻) or switch to Protocol B.

Issue: Low Recovery during Extraction
  • Symptom: Product lost in aqueous layer.

  • Cause: High water solubility of the sp³-rich scaffold.

  • Solution: Do not use standard aqueous workup.[1] Use SCX cartridges (Section 4) or "salting out" extraction with n-Butanol or Chloroform/Isopropanol (3:1).[1]

References

  • Synthesis and Functionalization of Azetidines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[4][5]Chem. Soc. Rev., 2021.[1]

  • Base-Promoted Boc Deprotection (Nitrile Compatibility)

    • Base-Promoted Deprotection of tert-Butyl Carbamates...[2][6] Preservation of Nitrile Functionality.[7]ChemRxiv, 2023.[1]

  • Azetidine Stability in Peptide Macrocycles

    • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.Chem. Eur. J., 2024.[1][8]

    • [1]

  • General Protecting Group Strategies

    • Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1]

Sources

High-Efficiency Functionalization of 2-(Azetidin-3-yl)pyrimidine Hydrochloride via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

2-(Azetidin-3-yl)pyrimidine hydrochloride represents a high-value "chimeric" building block in modern drug discovery. It fuses the metabolic stability and physicochemical benefits of the strained azetidine ring (a superior bioisostere for piperidine/pyrrolidine) with the ubiquitous pyrimidine pharmacophore found in kinase inhibitors and nucleoside analogs.[1]

However, the utility of this scaffold is often limited by the azetidine ring's inherent strain (~25 kcal/mol) , which renders it susceptible to thermal degradation (ring-opening polymerization) under prolonged conventional heating.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage here.[2] By delivering direct, uniform dielectric heating, we can achieve target temperatures rapidly, drive couplings to completion in minutes rather than hours, and "outrun" thermodynamic decomposition pathways.[1]

This guide details three validated protocols for functionalizing the secondary amine of the azetidine moiety, treating the hydrochloride salt as the stable precursor.

Critical Handling & Pre-Reaction Logic

The "In-Situ Free Base" Strategy

The starting material is supplied as a hydrochloride salt . In microwave chemistry, isolating the free base beforehand is often unnecessary and introduces oxidation risks.[1] Instead, we utilize an in-situ deprotonation strategy directly in the microwave vial.

  • Solvent Choice: Polar aprotic solvents (DMF, NMP, DMSO) are required to solubilize the salt and efficiently absorb microwave energy (high tan

    
    ).[1]
    
  • Base Requirement: A tertiary amine base (DIPEA or TEA) must be used in excess (≥ 3.0 equiv) to neutralize the HCl and drive the equilibrium toward the nucleophilic free amine.[1]

Stability Profile
  • Max Temperature: < 160°C (Short duration). Prolonged exposure >160°C risks hydrolytic ring opening.

  • Pressure: Standard crimp-sealed vials can withstand ~20 bar. Reactions described here typically reach 5-12 bar.

Application Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target: Synthesis of N-Aryl/Heteroaryl-2-(pyrimidin-2-yl)azetidines. Mechanism: The azetidine nitrogen attacks an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene, chloropyrimidines).[1]

Experimental Workflow:

  • Preparation: In a 10 mL microwave vial, charge 2-(azetidin-3-yl)pyrimidine HCl (1.0 equiv, 0.5 mmol) and the electrophile (Ar-F or Ar-Cl, 1.1 equiv).

  • Solvation: Add NMP (N-Methyl-2-pyrrolidone) (3.0 mL). Note: NMP is superior to DMF for SNAr due to higher thermal stability.[1]

  • Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.5 equiv). Cap the vial and vortex for 30 seconds to ensure salt dissolution.

  • Irradiation:

    • Mode: Dynamic (hold temperature).[1]

    • Temp: 140°C.

    • Time: 15 minutes.

    • Stirring: High.[3]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3 (x2) and Brine (x1).[1] Dry over Na2SO4.

Data Summary: Thermal vs. Microwave

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Temperature 120°C (Reflux)140°C
Time 12 Hours15 Minutes
Yield 55-65%88-92%
Impurity Profile Significant ring-opened byproductsClean conversion
Protocol B: Rapid Amide Coupling

Target: Synthesis of Amide-linked libraries. Challenge: Standard HATU couplings are fast, but the HCl salt can retard kinetics. MW drives this instantly.[4]

Experimental Workflow:

  • Preparation: To a MW vial, add Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and 2-(azetidin-3-yl)pyrimidine HCl (1.0 equiv).

  • Solvation: Add DMF (anhydrous, 2-3 mL).

  • Activation: Add DIPEA (4.0 equiv). Crucial: The extra equivalent ensures basicity despite the HCl salt and acid activation byproducts.[1]

  • Irradiation:

    • Temp: 80°C.

    • Time: 5 minutes.

  • Workup: Direct purification via Prep-HPLC is recommended for libraries. If extraction is needed, avoid acidic washes that might extract the pyrimidine.[1]

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Coupling with unactivated Aryl Bromides/Chlorides. Logic: Azetidines can be sterically demanding.[5][6] A precatalyst system (e.g., XPhos Pd G3) is preferred over separate Pd/Ligand addition to ensure active species formation before thermal degradation.[1]

Experimental Workflow:

  • Inerting: Purge the MW vial with Nitrogen/Argon.

  • Loading: Add 2-(azetidin-3-yl)pyrimidine HCl (1.0 equiv), Aryl Bromide (1.0 equiv), Sodium tert-butoxide (NaOtBu) (3.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Solvent: Add Toluene or Dioxane (degassed).[1]

  • Irradiation:

    • Temp: 110°C.

    • Time: 20 minutes.

  • Note: NaOtBu acts as both the base for the coupling and the neutralizer for the HCl salt.

Mechanistic Visualization

The following diagram illustrates the divergent pathways managed during the synthesis. The critical decision point is the Temperature Control to favor the Kinetic Product (Coupled Azetidine) over the Thermodynamic Product (Ring-Opened impurity).

Azetidine_MW_Synthesis cluster_MW Microwave Irradiation Zone Start 2-(Azetidin-3-yl)pyrimidine HCl (Strained Salt) Base Base (DIPEA/NaOtBu) Neutralization Start->Base Solvation FreeBase Free Azetidine Amine (Reactive Intermediate) Base->FreeBase -HCl SNAr Path A: SNAr (140°C, 15 min) FreeBase->SNAr Amide Path B: Amide Coupling (80°C, 5 min) FreeBase->Amide Pd Path C: Buchwald-Hartwig (110°C, 20 min) FreeBase->Pd Degradation Thermodynamic Sink: Ring Opening/Polymerization FreeBase->Degradation Slow Heating / Excessive Temp (>160°C) Product Functionalized Bioactive Scaffold SNAr->Product Fast Kinetics Amide->Product Fast Kinetics Pd->Product Catalytic Cycle

Caption: Kinetic competition between functionalization and ring-opening degradation.[1] Microwave heating favors the rapid green pathways.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete salt neutralization.Increase DIPEA to 4.0-5.0 equiv. Ensure salt is fully dissolved before irradiation.
Ring Opening Temperature overshoot (>160°C).[1]Reduce MW set temp by 20°C; extend time. Switch to "Fixed Power" mode if using a monomode reactor.
High Pressure Solvent volatility or gas evolution.Use NMP (bp 202°C) instead of MeCN. Ensure vial headspace is sufficient (fill vol < 60%).[1]
Precipitation Product insolubility in EtOAc.Use DCM/MeOH (9:1) for extraction or filter the crude reaction mixture and inject directly onto Prep-HPLC.

References

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (2006).[1][4] Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(Azetidin-3-yl)pyrimidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 2-(azetidin-3-yl)pyrimidine hydrochloride presents a unique "perfect storm" of chemical challenges: the electron-deficient nature of the pyrimidine ring, the ring strain of the azetidine, and the high water solubility of the final salt.

Standard Suzuki-Miyaura couplings often fail here due to the rapid protodeboronation of 2-pyridyl/2-pyrimidyl boronic acids and the instability of 3-azetidinyl boronic esters. Consequently, this guide prioritizes Nickel-Catalyzed Reductive Cross-Coupling (XEC) as the primary high-yield route, with Negishi Coupling as the scalable alternative.

Core Challenges & Solutions Matrix
ChallengeRoot CauseTechnical Solution
Low Coupling Yield Protodeboronation (Suzuki) or sluggish oxidative addition.Switch to Ni-Catalyzed XEC (Electrophile-Electrophile coupling).
Ring Opening Acid-catalyzed nucleophilic attack during deprotection.Anhydrous Deprotection (HCl/Dioxane or TMSCl/MeOH).
Product Loss High water solubility of the HCl salt during extraction.Eliminate Aqueous Workup ; use precipitation/trituration.
Hygroscopicity Salt absorbs moisture, turning into an oil/gum.Lyophilization or storage under Argon/Desiccator.

Module 1: The C-C Bond Formation (Coupling)

Recommended Route: Ni-Catalyzed Reductive Cross-Coupling

This method avoids the preparation of unstable organometallic reagents by coupling two halides directly using a metal reductant (Mn or Zn).[1]

Reaction Scheme: 3-Iodo-N-Boc-azetidine + 2-Chloropyrimidine + NiCl2(DME) + dtbbpy + Mn


Product
Protocol (Standardized for 1.0 mmol scale)
  • Glovebox/Schlenk Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Reagents: Add 3-Iodo-N-Boc-azetidine (1.0 equiv), 2-Chloropyrimidine (1.2 equiv), and Manganese powder (3.0 equiv, <10 micron particle size is critical).

  • Catalyst Loading: Add NiCl2(DME) (10 mol%) and dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine, 10 mol%).

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide) (0.2 M concentration).

  • Activation: Add TMSCl (10 mol%) or TFA (2 mol%) to activate the Mn surface.

  • Reaction: Stir vigorously at 60°C for 12–16 hours. The solution should turn a deep green/black color, indicating active Ni(0)/Ni(I) species.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash with 5% LiCl (aq) to remove DMA. Dry organic layer over Na2SO4.

Troubleshooting the Coupling Step

Q: My reaction stays heterogeneous and yellow/pale. Yield is <10%. A: The Manganese reductant is not activating.

  • Fix 1: Ensure Mn powder is fine mesh (<325 mesh).

  • Fix 2: Increase the activator (TMSCl) slightly.

  • Fix 3: Sonicate the reaction mixture for 5 minutes before heating to disperse the Mn.

Q: I see significant homocoupling of the azetidine (Azetidine-Azetidine dimer). A: This occurs when the alkyl halide (azetidine) reduces faster than the aryl halide oxidatively adds.

  • Fix: Add the 3-iodoazetidine slowly (syringe pump over 2 hours) to the mixture containing the catalyst, reductant, and pyrimidine.

Q: The product co-elutes with the starting iodide. A: 3-Iodoazetidines can be difficult to separate.

  • Fix: Treat the crude mixture with a secondary amine (e.g., morpholine) to consume unreacted iodide, shifting it to a different Rf.

Module 2: Deprotection & Salt Isolation

CRITICAL WARNING: Do NOT use aqueous HCl or perform an aqueous extraction (e.g., NaHCO3 wash) after deprotection. The product is a small, polar, charged molecule and will partition into the water layer, leading to 0% isolated yield.

Recommended Protocol: Anhydrous HCl Generation
  • Dissolution: Dissolve the purified N-Boc-2-(azetidin-3-yl)pyrimidine in minimal Dichloromethane (DCM) or MeOH .

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Monitoring: Warm to Room Temperature (RT). Monitor by LCMS (consumption of Boc mass).

  • Isolation:

    • The product may precipitate as a white solid.

    • If it precipitates: Filter under nitrogen.

    • If it does not precipitate: Concentrate in vacuo to a gum.

Troubleshooting "The Goo" (Oiling Out)

Q: After removing solvent, I have a sticky yellow oil/gum, not a solid. A: This is common. The salt holds onto solvent and absorbs atmospheric water.

  • Technique (Trituration): Add Diethyl Ether (Et2O) or MTBE to the gum. Sonicate vigorously. The gum should harden into a white powder. Decant the ether. Repeat 2x.

  • Technique (Lyophilization): Dissolve the gum in minimal water (only if necessary) or t-Butanol/Water (4:1) and freeze-dry. This yields a fluffy, handleable solid.

Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent yield loss.

G Start Start: N-Boc-3-iodoazetidine Coupling Ni-Catalyzed XEC (NiCl2, dtbbpy, Mn, DMA) Start->Coupling Check1 Check: Homocoupling? Coupling->Check1 SlowAdd Action: Syringe Pump Addition Check1->SlowAdd Yes Purify Purification (Silica) Isolate N-Boc Intermediate Check1->Purify No SlowAdd->Coupling Deprotect Deprotection (4M HCl in Dioxane) Purify->Deprotect Workup Decision: Workup Strategy Deprotect->Workup BadPath Aqueous Extraction (NaHCO3/Water) Workup->BadPath Avoid! GoodPath Precipitation / Trituration (Et2O / MTBE) Workup->GoodPath Recommended Loss YIELD LOSS (Product in Aqueous Layer) BadPath->Loss Final Final Product: 2-(Azetidin-3-yl)pyrimidine HCl GoodPath->Final

Caption: Workflow highlighting the critical divergence at the workup stage. Aqueous extraction leads to total product loss due to the polarity of the azetidine salt.

Frequently Asked Questions (FAQ)

Q1: Can I use the Suzuki coupling instead?

  • Answer: It is not recommended. 2-Pyridyl/Pyrimidyl boronic acids are notoriously unstable (protodeboronation). While MIDA boronates can help, the Ni-reductive coupling is generally superior for this specific heteroaryl-alkyl connection.

Q2: Why does my azetidine ring open during deprotection?

  • Answer: Azetidines are strained.[2][3][4][5] If you use strong acids with nucleophilic counterions (like HBr or HI) or heat the reaction, the halide can attack the ring (SN2 type opening).

  • Solution: Stick to HCl in Dioxane at 0°C–RT. If ring opening persists, use TMSCl in Methanol (generates HCl in situ, very mild) or TFA in DCM (followed by HCl exchange if the HCl salt is required).

Q3: How do I store the final HCl salt?

  • Answer: The salt is hygroscopic. Store it in a desiccator at -20°C. If it absorbs water, it may hydrolyze over months. For long-term storage, the N-Boc protected intermediate is far more stable; deprotect only as needed.

References & Further Reading

  • Nickel-Catalyzed Cross-Electrophile Coupling (General Methodology):

    • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc.[6] Chem. Res.2015 , 48, 1767–1775.[6] Link

  • Specific Coupling of Heteroaryl Chlorides:

    • Ackerman, L. K. G., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." Org.[1][4][6][7][8] Lett.2011 , 13, 1758–1761. Link

  • Handling of Azetidines (Ring Strain & Stability):

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[1][4][6][7][8] Prep. Proced. Int.2006 , 38, 427–465.

  • Mild Deprotection Strategies:

    • Han, G., et al. "Mild Deprotection of N-Boc Amines by Oxalyl Chloride." J. Org.[8] Chem.2013 , 78, 2751.

Sources

Technical Support Center: Troubleshooting Solubility for 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Solubility Logic

Before troubleshooting, it is critical to understand the chemical behavior of this specific salt form. 2-(Azetidin-3-yl)pyrimidine hydrochloride consists of a basic azetidine ring (secondary amine) attached to a pyrimidine, supplied as a hydrochloride (HCl) salt.

Core Data Table
PropertyValue / CharacteristicImplications for Solubility
Molecular Formula C₇H₉N₃ · HClStoichiometry affects molecular weight calculations.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility but introduces Common Ion Effect sensitivity.
pKa (Azetidine) ~11.0 (Conjugate Acid)At physiological pH (7.4), the molecule is protonated (+) and should be soluble.
pKa (Pyrimidine) ~1.3 (Weak Base)Negligible protonation at neutral pH; contributes to lipophilicity.
Hygroscopicity HighThe salt readily absorbs atmospheric water, turning into a sticky gum.
Preferred Solvent DMSO, Water (low salt)Avoid non-polar organics (Hexane, DCM) for the salt form.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The compound precipitates when I add it to PBS or Saline."

Diagnosis: The Common Ion Effect .[1][2] Mechanism: PBS and Saline contain high concentrations of Sodium Chloride (NaCl). The solubility product (


) of your compound is governed by the equilibrium:


When you dissolve the compound in a buffer already saturated with Chloride ions (

from NaCl), the equilibrium shifts to the left (precipitation) to maintain the constant

.

Solution:

  • Dissolve in pure water first: Create a concentrated stock in deionized water (Milli-Q) where

    
     is low.
    
  • Dilute into buffer: Once fully solvated, dilute this aqueous stock into your PBS. The solvation shell formed in water often stabilizes the molecule against immediate precipitation upon dilution.

Issue 2: "The solid is sticky, weighs incorrectly, or won't dissolve in DMSO."

Diagnosis: Hygroscopic Water Uptake . Mechanism: Amine hydrochlorides are notorious for pulling moisture from the air. If the powder looks "clumpy" or "wet," it has absorbed water weight.

  • Weighing Error: You are weighing water, not compound, leading to a lower actual concentration than calculated.

  • DMSO Insolubility: If the DMSO stock is cloudy, it may be because the absorbed water introduced enough moisture to reduce the solubility of the lipophilic pyrimidine moiety in the organic solvent, or the water caused local precipitation upon freezing/thawing.

Solution:

  • Desiccation: Dry the vial in a vacuum desiccator over

    
     or silica gel for 24 hours before weighing.
    
  • Argon/Nitrogen Handling: Minimize exposure to humid lab air.

Issue 3: "My DMSO stock froze and now has crystals that won't redissolve."

Diagnosis: Cryo-precipitation . Mechanism: DMSO freezes at 18.5°C. If stored in a fridge (4°C) or freezer (-20°C), it solidifies. Upon thawing, the compound may crystallize into a thermodynamically stable polymorph that is harder to redissolve than the amorphous lyophilized powder.

Solution:

  • Sonicate and Warm: Place the sealed vial in a 37°C water bath and sonicate for 5-10 minutes.

  • Vortex: Vortex vigorously.

  • Aliquot: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for resolving solubility issues based on visual cues.

SolubilityTroubleshooting Start User Observation: Solubility Issue CheckState What is the state of the compound? Start->CheckState Solid Solid / Powder CheckState->Solid Weighing Solution In Solution CheckState->Solution Dissolving Sticky Is it sticky/clumpy? Solid->Sticky Cloudy Cloudy/Precipitate? Solution->Cloudy Hygro Hygroscopic Issue: Dry in Desiccator Sticky->Hygro Yes SolventCheck Check Solvent System Sticky->SolventCheck No (Dry) IsPBS Is it in PBS/Saline? Cloudy->IsPBS Aqueous IsDMSO Is it in DMSO? Cloudy->IsDMSO Organic CommonIon Common Ion Effect: Dissolve in H2O first, then dilute. IsPBS->CommonIon Yes WaterContam Water Contamination: Dry solid before making stock. IsDMSO->WaterContam Precipitate

Figure 1: Decision tree for diagnosing solubility failures based on physical state and solvent system.

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this for long-term storage and high-concentration assays.

  • Equilibrate: Allow the product vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weigh: Weigh the necessary amount of 2-(Azetidin-3-yl)pyrimidine HCl.

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).

    • Note: Ensure you use the MW of the salt form (approx. 171.63 g/mol ), not the free base.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Do not add the full volume immediately. Add 80% of the calculated volume.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.

  • Final Adjustment: Add remaining DMSO to reach the target volume.

  • Storage: Aliquot into amber vials, seal under nitrogen/argon if possible, and store at -20°C.

Protocol B: Step-Down Dilution for Biological Assays (Aqueous)

Use this to introduce the compound into cell culture or enzymatic assays without precipitation.

  • Start: Thaw 100 mM DMSO stock at 37°C. Ensure it is completely clear.

  • Intermediate Step (Optional but Recommended): Dilute 1:10 into pure water (not buffer) to create a 10 mM working solution.

    • Why? This lowers the DMSO concentration to 10% and allows the salt to solvate fully in water without the interference of high salt ions.

  • Final Step: Dilute the 10 mM working solution into your Assay Buffer (e.g., PBS) to the final concentration (e.g., 10 µM).

    • Result: Final DMSO is 0.1% (usually non-toxic), and the compound is already solvated, preventing "shock precipitation" from the Common Ion Effect.

Mechanism of Action: The Common Ion Effect[1][2][3][4]

Understanding the ionic interaction is crucial for troubleshooting buffer incompatibility.

CommonIonEffect cluster_0 Pure Water Dissolution cluster_1 PBS (High NaCl) Salt R-NH3+ (Soluble) Cl1 Cl- Salt2 R-NH3+ Precip Solid Salt (Precipitate) Salt2->Precip Equilibrium Shift (Le Chatelier) Cl_High Cl- Cl- Cl- Cl- Cl- Cl- Cl_High->Precip Common Ion Pressure

Figure 2: Visualization of how high chloride concentration in PBS forces the equilibrium toward the solid precipitate form.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for hydrochloride salts than DMSO or Methanol. While the pyrimidine ring is lipophilic, the ionic HCl lattice requires a solvent with high dielectric constant or hydrogen bonding capability. If DMSO is not an option, try Methanol or a Water:Ethanol (50:50) mix.

Q: The MW on the bottle is different from the MW on your website. Which do I use? A: Always use the MW printed on the specific vial label or Certificate of Analysis (CoA) for that batch. The batch might have a different hydration state (e.g., hemihydrate vs. anhydrous) or residual solvent content. Using the generic theoretical MW can lead to concentration errors of 5-10%.

Q: Is the compound light sensitive? A: Pyrimidines can be susceptible to UV degradation over long periods. While 2-(Azetidin-3-yl)pyrimidine HCl is relatively stable, we recommend storing stocks in amber vials or wrapped in foil as a standard precaution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 146675426, 2-(Azetidin-3-yl)pyrimidine dihydrochloride. Retrieved February 12, 2026 from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the Common Ion Effect mechanism in hydrochloride salts). [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Combinatorial Chemistry & High Throughput Screening. (Guide on DMSO stock preparation and precipitation issues). [Link]

Sources

Technical Support Center: Stability & Handling of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(Azetidin-3-yl)pyrimidine hydrochloride is a high-value, strained heterocyclic building block often employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its utility, however, is counterbalanced by its thermodynamic instability.

The compound possesses two intrinsic failure modes that researchers must actively manage:

  • Ring Strain (~26 kcal/mol): The azetidine ring is kinetically stable but thermodynamically primed for ring-opening hydrolysis, particularly under acidic aqueous conditions or thermal stress.

  • Hygroscopicity of the HCl Salt: Like many secondary amine salts, this compound is highly hygroscopic. Moisture uptake triggers a deleterious feedback loop: absorbed water facilitates proton transfer and nucleophilic attack, leading to irreversible ring opening.

This guide provides a self-validating system for storage and handling to prevent experimental failure due to silent precursor degradation.

Storage & Stability Matrix

The following matrix defines the operational boundaries for maintaining compound integrity (>98% purity).

ParameterOptimal Condition Acceptable (Short Term) Critical Failure Zone
Temperature -20°C (± 5°C) 4°C (< 1 month)> 25°C (Room Temp)
Atmosphere Argon/Nitrogen (Inert) Desiccated AirAmbient Humidity (>40% RH)
Physical State Solid Powder DMSO Solution (Frozen)Aqueous Solution (Any pH)
Container Amber Glass + Parafilm Tightly capped vialOpen vessel / Plastic bags

Critical Alert: Do not store this compound in aqueous buffers for >24 hours, even at 4°C. The hydrolysis rate of the azetidine ring accelerates significantly in protic solvents.

Degradation Mechanism & Visualization

Understanding how the molecule fails is essential for troubleshooting. The primary degradation pathway is the acid-catalyzed nucleophilic attack on the azetidine ring, driven by the release of ring strain.

AzetidineDegradation Compound 2-(Azetidin-3-yl)pyrimidine HCl (Intact Strained Ring) Moisture Moisture Uptake (Hygroscopicity) Compound->Moisture Ambient Exposure Intermediate Activated Azetidinium Intermediate Moisture->Intermediate Protonation Hydrolysis Nucleophilic Attack (H2O) Intermediate->Hydrolysis Ring Strain Release Product Ring-Opened Impurity (Linear Amino-Alcohol) Hydrolysis->Product Irreversible

Figure 1: The cascade of failure initiated by moisture absorption. The strained azetidine ring undergoes hydrolysis to form a linear impurity, rendering the building block inactive.

Troubleshooting Guide & FAQs

This section addresses specific phenomena reported by users in the field.

Scenario A: Physical Appearance Changes

Q: "The white powder has turned into a sticky gum or paste. Can I still use it?"

  • Diagnosis: Deliquescence.[1][2] The HCl salt has absorbed sufficient atmospheric water to dissolve itself in a saturated brine.

  • The Risk: High. Once in solution (even a "paste" solution), the local acidity (HCl) promotes rapid azetidine ring opening.

  • Action:

    • Do not use for critical GMP or late-stage synthesis.

    • Salvage Protocol (Non-critical use only): Dissolve the paste in dry Methanol. Add anhydrous Et2O to attempt reprecipitation. If no solid forms, the material is likely degraded. Verify via LCMS.

Scenario B: LCMS Purity Discrepancy

Q: "My LCMS shows a new peak at M+18. What is this?"

  • Diagnosis: Hydrolysis product.[2][3][4][5][6] The M+18 corresponds to the addition of water (

    
    ) across the azetidine bond.
    
  • Mechanism: The 4-membered ring has opened to form a linear chain (typically a 3-amino-propyl derivative attached to the pyrimidine).

  • Action: This impurity often lacks the biological activity of the cyclic parent and may act as a competitive inhibitor or off-target binder. Discard the batch.

Scenario C: Solubility in DMSO

Q: "I prepared a 100mM stock in DMSO, but it precipitated after freezing. Why?"

  • Diagnosis: Salt Disproportionation or Saturation.

  • Explanation: While the compound is soluble in DMSO, freeze-thaw cycles can cause the HCl salt to crystallize out, or moisture ingress during thawing can lower solubility.

  • Action:

    • Vortex vigorously at 30°C (briefly) to redissolve.

    • Prevention: Aliquot stocks into single-use vials before freezing to avoid repeated freeze-thaw cycles which introduce moisture.

Standard Operating Procedures (SOPs)
SOP-01: Handling & Weighing

Rationale: To minimize exposure to atmospheric moisture during transfer.

  • Equilibration: Allow the storage vial to reach room temperature before opening. (Opening a cold vial causes immediate condensation on the hygroscopic solid).

  • Environment: Ideally, weigh inside a glovebox under Nitrogen/Argon.[2]

  • Alternative (Benchtop):

    • Flush the headspace of the source vial with Argon immediately after opening.

    • Weigh quickly into a tared vial containing the solvent (e.g., DMSO) to dissolve immediately.

    • Do not leave the solid on weighing paper for >2 minutes.

SOP-02: QC Verification (Self-Validating Step)

Rationale: Verify ring integrity before committing to a synthesis.

  • Method: LCMS (Reverse Phase).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid high pH buffers which may degrade the compound during the run.

  • Pass Criteria:

    • Single peak at expected retention time.

    • Absence of M+18 peak (Ring-opened hydrolysis product).

    • Absence of dimer peaks (M*2), which can occur if the free base was generated and stored.

Workflow Visualization: The "Safe Path"

Follow this decision tree to ensure maximum longevity of the reagent.

StorageWorkflow Arrival Shipment Arrival Inspect Visual Inspection (Free flowing powder?) Arrival->Inspect Fail Discard / Contact Supplier Inspect->Fail No (Caked/Wet) Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) Inspect->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store Use Equilibrate to RT -> Open -> Use Store->Use Experiment Day Use->Store Reseal w/ Argon

Figure 2: Decision matrix for incoming shipment handling and long-term storage.

References
  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

    • Relevance: Defines the mechanism of acid-mediated azetidine ring opening and the impact of ring strain on stability.[1][7]

  • BenchChem. (2025).[2][8] Handling and storage of hygroscopic amine hydrochloride salts. Link (Generalized Reference for Amine HCl handling)

    • Relevance: Establishes best practices for handling hygroscopic salts to prevent deliquescence.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Link

    • Relevance: Provides thermodynamic data on azetidine ring strain (~25.4 kcal/mol) and reactivity profiles.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Amine Hydrochloride Salts. Link

    • Relevance: Standard safety and storage protocols for combustible, hygroscopic solids.[9]

Sources

Preventing degradation of 2-(Azetidin-3-yl)pyrimidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Degradation of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Introduction: The Stability Paradox

User Query: "Why is my 2-(Azetidin-3-yl)pyrimidine hydrochloride losing purity in solution?"

Scientist’s Analysis: 2-(Azetidin-3-yl)pyrimidine hydrochloride is a deceptively simple molecule that presents a "stability paradox." While the pyrimidine ring is aromatic and generally robust, the azetidine ring is a high-energy structural motif. Azetidine possesses significant ring strain (~26 kcal/mol), making it thermodynamically eager to relieve this strain via ring-opening reactions.

As a hydrochloride salt, the molecule is stabilized by the protonation of the azetidine nitrogen, which prevents it from acting as a nucleophile. However, in solution—particularly in aqueous or nucleophilic solvents—this protection is kinetic, not thermodynamic. The degradation is usually driven by hydrolysis (ring opening) or dimerization if the pH drifts.

This guide provides the protocols to arrest these pathways.

Part 1: Dissolution & Solvent Selection (The "Make-Up" Phase)

Q: Which solvents should I use to maintain stability?

A: Stability is dictated by dielectric constant and nucleophilicity . You must avoid solvents that can act as nucleophiles (opening the ring) or those that promote deprotonation.

Solvent ClassRecommended?Technical Rationale
Water (pH < 6) Conditional High Risk. Water is a nucleophile. While the HCl salt is soluble, long-term storage leads to hydrolytic ring opening. Use only for immediate biological assays.
DMSO (Anhydrous) YES Gold Standard. High solubility, non-nucleophilic. Must be stored under inert gas to prevent hygroscopic water absorption.[1]
Methanol/Ethanol NO Nucleophilic Risk. Primary alcohols can attack the strained azetidine ring (solvolysis), forming linear ethers/amines.
DMF/DMA Caution Can contain amine impurities (dimethylamine) that act as nucleophiles or bases, stripping the HCl and triggering dimerization.
Q: My protocol requires an aqueous buffer. What pH is safe?

A: You must maintain the "Protonation Shield." The azetidine nitrogen (


) must remain protonated.
  • Safe Zone: pH 4.0 – 6.0. (Acetate or Citrate buffers).

  • Danger Zone: pH > 7.5. At basic pH, the free amine is generated. The free base is unstable and can dimerize or react with dissolved

    
     to form carbamates.
    
  • Critical Rule: Never store the compound in Phosphate Buffered Saline (PBS) pH 7.4 for >4 hours.

Part 2: Storage & Environmental Factors

Q: Can I store the stock solution at -20°C?

A: Yes, but freeze-thaw cycles are the enemy. When an aqueous solution freezes, the local concentration of salt and buffer changes, creating "micro-pockets" of extreme pH (eutectic effect). These localized pH spikes can trigger degradation even at low temperatures.

  • Protocol: Aliquot immediately after dissolution. Use single-use vials.

  • Storage Limit:

    • DMSO Stock (-20°C): 3–6 months.

    • Aqueous Solution (-20°C): < 1 week (Not recommended).

Q: The powder turned sticky. Is it still good?

A: Stop. The compound is hygroscopic . If it has turned sticky, it has absorbed atmospheric water. This water facilitates hydrolysis of the azetidine ring.

  • Diagnostic: Run an LCMS. If you see a peak at

    
     (Water addition), the material is degraded.
    
  • Prevention: Store solid under Argon/Nitrogen in a desiccator.

Part 3: Degradation Pathways & Diagnostics

Visualizing the Failure Points The following diagram illustrates the two primary death pathways for this molecule: Hydrolytic Ring Opening (Acid/Nucleophile catalyzed) and Dimerization (Base catalyzed).

DegradationPathways Compound 2-(Azetidin-3-yl)pyrimidine (Intact HCl Salt) FreeBase Free Base (Deprotonated Azetidine) Compound->FreeBase pH > 7.5 (Neutralization) RingOpen Ring-Opened Product (Linear Amine/Alcohol) Compound->RingOpen Hydrolysis (H2O, Heat, Time) FreeBase->RingOpen Nucleophilic Attack (OH- / H2O) Dimer Dimer/Oligomer (Insoluble Precipitate) FreeBase->Dimer Self-Reaction (Nucleophilic Attack)

Figure 1: Mechanistic pathways of degradation.[2][3] The "Protonation Shield" (Blue) prevents transition to the reactive Free Base (Yellow) or Ring Opening (Red).

Troubleshooting Guide: Diagnostics
SymptomProbable CauseVerification Test (LCMS/NMR)Corrective Action
M+18 Peak in LCMS Hydrolysis (Ring Opening). Water attacked the strained ring.NMR: Disappearance of azetidine multiplets (

3.5-4.5 ppm). Appearance of aliphatic chain signals.
Switch to anhydrous DMSO. Lower storage temp.
M+M Peak (Dimer) Free Base Polymerization. pH was too high.LCMS: Mass of

.
Check buffer pH. Ensure pH < 6.0.
Yellowing of Solution Oxidation (N-Oxide formation).LCMS: M+16 peak.Degas solvents. Store under inert gas.
Precipitation Free Base Crash-out. Visual: Solid formation upon pH adjustment.Re-acidify immediately with dilute HCl.

Part 4: Validated Handling Protocol

Objective: Prepare a 10 mM Stock Solution for Biological Assay (Self-Validating).

  • Preparation:

    • Calculate mass required.

    • Purge anhydrous DMSO with Argon for 5 minutes to remove dissolved oxygen and moisture.

  • Dissolution:

    • Add DMSO to the vial under inert atmosphere.

    • Vortex gently. Do not sonicate excessively (heat promotes degradation).

  • Validation (The "Time-Zero" Check):

    • Take a 1

      
      L aliquot and dilute in Acetonitrile/Water (0.1% Formic Acid).
      
    • Inject immediately on LCMS.

    • Pass Criteria: Single peak >98%.[4] No M+18 (Hydrolysis) or M+16 (Oxidation).

  • Usage:

    • Dilute into aqueous buffer (pH < 6.5) immediately before use .

    • Do not prepare aqueous dilutions for next-day use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

  • St. Jean, D. J., et al. (2010). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Discusses the mechanism of azetidine ring opening via nucleophilic attack). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Review of azetidine strain and reactivity). Retrieved from [Link]

Sources

Overcoming steric hindrance in reactions with 2-(Azetidin-3-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Issues

Welcome to the Advanced Synthesis Support Hub.

Product: 2-(Azetidin-3-yl)pyrimidine hydrochloride CAS: 36520-39-5 (Generic Ref) Molecular Weight: 171.63 g/mol (HCl salt)

You are likely experiencing low yields or stalled reactions when attempting to functionalize the azetidine nitrogen. This is not a standard secondary amine; it is a sterically encumbered, strained heterocycle masked as a salt.

This guide addresses the three most common failure modes:

  • Inefficient Desalting: The HCl counterion quenching nucleophilicity.

  • Steric Shielding: The pyrimidine ring at C3 "puckering" the azetidine ring, blocking the N-approach.

  • Ring Instability: Thermal degradation of the strained 4-membered ring during forcing conditions.

Part 1: The Steric & Conformational Challenge

To solve the reactivity issue, you must visualize the molecule in 3D. Azetidine rings are not planar; they exist in a puckered conformation. The bulky pyrimidine group at position 3 prefers the pseudo-equatorial position to minimize strain. However, this creates a "roof" effect that, combined with the ring strain, narrows the angle of attack for incoming electrophiles.

Below is the logic flow for troubleshooting your specific reaction pathway.

Reactivity_Troubleshooting Start Start: Reaction Stalled/Low Yield Q1 Is the starting material the HCl salt? Start->Q1 Salt_Yes Yes Q1->Salt_Yes Salt_No No (Free Base) Q1->Salt_No Action_Salt CRITICAL: In-situ bases (TEA/DIPEA) are often insufficient. Perform 'Salt Break' Protocol. Salt_Yes->Action_Salt Q2 Reaction Type? Salt_No->Q2 Action_Salt->Q2 Type_Amidation Amide Coupling Q2->Type_Amidation Type_RedAm Reductive Amination Q2->Type_RedAm Type_CrossCoup Pd-Catalyzed (Buchwald) Q2->Type_CrossCoup Sol_Amidation Use HATU (not EDCI). Add HOAt if steric bulk is high. Type_Amidation->Sol_Amidation Sol_RedAm Standard conditions fail. Switch to Ti(OiPr)4 Protocol. Type_RedAm->Sol_RedAm Sol_Buchwald Pd(OAc)2 is too weak. Switch to RuPhos/BrettPhos G3. Type_CrossCoup->Sol_Buchwald

Caption: Decision matrix for troubleshooting reactivity based on salt form and reaction class.

Part 2: Troubleshooting Guides & Protocols
Issue 1: The "Salt Trap" (Ineffective Neutralization)

Symptom: You added 3.0 equiv of DIPEA or TEA to the reaction, but the coupling yield is <20%. Root Cause: The hydrochloride salt of azetidine is highly stable. Organic bases (tertiary amines) often exist in equilibrium with the azetidine, failing to fully liberate the free base nucleophile, especially in non-polar solvents like Toluene or Dioxane used in cross-coupling.

Solution: The Biphasic "Salt Break" Protocol Do not rely on in-situ neutralization for difficult couplings. Isolate the free base.

  • Dissolution: Suspend 2-(Azetidin-3-yl)pyrimidine HCl (1.0 equiv) in minimal water (approx. 3 mL per gram).

  • Basification: Cool to 0°C. Slowly add saturated aqueous

    
     or 
    
    
    
    (2M) until pH > 12.
  • Extraction: Extract immediately with DCM (3 x volume). Note: Azetidine free bases are polar; multiple extractions are required.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    as it is slightly acidic).
  • Concentration: Carefully concentrate under reduced pressure at <30°C .

    • Warning: Free azetidines are volatile and thermally unstable. Do not heat to dryness. Use the solution immediately.

Issue 2: Buchwald-Hartwig Coupling Fails

Symptom: Pd(PPh3)4 or Pd(dppf)Cl2 yields only starting material or dehalogenated aryl halide. Root Cause: The steric bulk of the pyrimidine at C3 prevents the palladium center from coordinating effectively with the nitrogen, or the reductive elimination step is energetically unfavorable due to crowding.

Solution: Specialized Ligands for Steric Demand Standard ligands are insufficient. You must use Dialkylbiaryl phosphine ligands developed specifically for hindered secondary amines.

ParameterRecommendationRationale
Catalyst Source RuPhos Pd G3 or BrettPhos Pd G3 Pre-formed precatalysts ensure rapid initiation without requiring reduction of Pd(II) by the amine (which is difficult here).
Base NaOtBu or LHMDS Strong bases are required.[1] LHMDS is preferred if the substrate has base-sensitive esters.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows higher temperatures (100°C+) which helps overcome the steric energy barrier.
Temperature 80°C - 100°C High heat is necessary, but monitor for ring opening.

Protocol Refinement: If using RuPhos Pd G3:

  • Charge tube with Aryl Halide (1.0 eq), Azetidine Free Base (1.2 eq), and NaOtBu (1.5 eq).

  • Add RuPhos Pd G3 (2-5 mol%).

  • Evacuate/backfill with Argon (3x).

  • Add anhydrous Dioxane. Stir at 90°C for 12h.

Expert Insight: If the aryl halide is also sterically hindered (ortho-substituted), switch from RuPhos to BrettPhos , which creates a larger pocket at the metal center [1].

Issue 3: Reductive Amination Stalls (Imine Formation)

Symptom: Reaction with a ketone/aldehyde and STAB (Sodium Triacetoxyborohydride) yields no product. Root Cause: The formation of the intermediate iminium ion is sterically disfavored. The equilibrium lies heavily toward the starting materials. Weak acids (Acetic acid) are not strong enough to force this equilibrium with the bulky azetidine.

Solution: Titanium(IV) Isopropoxide Dehydration Use a Lewis Acid to act as a water scavenger and activating agent.

Step-by-Step Protocol:

  • Complexation: In a dry vial, mix the Ketone (1.0 eq) and Azetidine Free Base (1.1 eq) neat (no solvent) or in minimal THF.

  • Activation: Add Titanium(IV) isopropoxide (

    
    )  (1.2 - 1.5 eq).
    
    • Observation: The mixture becomes viscous. Stir at Room Temp for 4–6 hours. This forces imine formation.

  • Dilution: Dilute with Ethanol or Methanol (required for the borohydride step).

  • Reduction: Add

    
     (2.0 eq) carefully (exothermic).
    
  • Quench: Quench with 1N NaOH (precipitates white Titanium salts). Filter through Celite.

Why this works: Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced, driving the equilibrium forward despite the steric clash [2].

Part 3: Mechanistic Visualization

The following diagram illustrates the steric clash during the catalytic cycle of a Palladium coupling and how specific ligands overcome it.

Steric_Catalytic_Cycle Pd_OxAdd Oxidative Addition (L-Pd-Ar-X) Coordination Amine Coordination (Steric Clash!) Pd_OxAdd->Coordination + Amine Deprotonation Deprotonation (Pd-N Bond) Coordination->Deprotonation Base RedElim Reductive Elimination (C-N Formation) Deprotonation->RedElim RedElim->Pd_OxAdd Regen Catalyst Ligand RuPhos Ligand (Bulky) Ligand->Coordination Protects Center Azetidine Azetidine-Pyrimidine (Nucleophile) Azetidine->Coordination High Steric Bulk

Caption: The critical failure point is Amine Coordination. Bulky ligands (RuPhos) prevent catalyst aggregation while accommodating the substrate's size.

References
  • RuPhos/BrettPhos Utility: Maitre, S., et al. "Buchwald-Hartwig Amination of Hindered Amines." Journal of the American Chemical Society. (2015).[2] Validated conditions for hindered secondary amines.

  • Titanium(IV) Isopropoxide Protocol: Bhattacharyya, S.[3][4] "Titanium(IV) Isopropoxide Mediated Reductive Amination."[3][4][5][6][7] Journal of Organic Chemistry. (1995). Standard protocol for sterically hindered imine formation.

  • Azetidine Properties: PubChem Compound Summary. "2-(Azetidin-3-yl)pyrimidine dihydrochloride." National Library of Medicine.

  • Azetidine Ring Strain: Couty, F., et al. "Synthesis and Reactivity of 3-Substituted Azetidines." Tetrahedron. (2004). Discusses ring puckering and stability.

Sources

Technical Support Center: Handling 2-(Azetidin-3-yl)pyrimidine Hydrochloride Salts

[1]

Introduction: The "Invisible" Solvent

As researchers, we often treat the hydrochloride salt of 2-(Azetidin-3-yl)pyrimidine as a robust building block.[1][2] However, the combination of a strained azetidine ring, a basic pyrimidine nucleus, and a chloride counter-ion creates a "perfect storm" for hygroscopicity.[1]

The chloride ion (

deliquescence

This guide addresses the specific challenges of this molecule, prioritizing thermal safety (due to the strained azetidine ring) and stoichiometric integrity .

Part 1: Storage & Environmental Control

"The best way to handle moisture is to never let it enter the system." [2]

Q: My sample arrived as a free-flowing powder but is now a sticky gum. How do I prevent this?

A: This transition indicates the sample has crossed its Critical Relative Humidity (CRH) threshold.[2] For azetidine HCl salts, this threshold is often surprisingly low (<40% RH).[1]

The Protocol:

  • Primary Barrier: Never store this salt in a simple screw-cap vial. Use a vial with a Teflon-lined cap, wrapped in Parafilm.[1]

  • Secondary Barrier: Place the vial inside a vacuum desiccator or a secondary jar containing Phosphorus Pentoxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )  or Molecular Sieves (4Å) . Silica gel is often insufficient for amine HCl salts.
    
  • Temperature: Store at -20°C. Cold air holds less absolute moisture, but crucially , you must allow the vial to warm to room temperature before opening it.[1][2] Opening a cold vial in a warm lab causes immediate condensation on the solid.

Q: Which desiccant should I use?

Select your desiccant based on the "aggressiveness" of the salt's hygroscopicity.[2]

DesiccantEfficiency (Residual ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
CapacityRecommended for Azetidine-HCl?

High (< 0.02 mg/L air)LowYes (Best for long-term storage)
Mol.[1] Sieves (4Å) High (0.001 mg/L air)ModerateYes (Cleanest option)
Silica Gel Low (0.03 mg/L air)HighNo (Too weak for deliquescent salts)

ModerateHighNo (Can form liquid brine; messy)

Part 2: Weighing & Handling

"The balance reading is drifting upwards. Which number do I record?"

Q: How do I get an accurate mass when the weight increases by the second?

A: The "drifting" is real-time water absorption.[1][2] If you record the weight after 30 seconds, you are weighing water, not drug substance.[1]

The "Zero-Exposure" Weighing Technique:

  • Equilibrate: Allow the source container to reach room temperature in a desiccator.

  • Antistatic Gun: Use a Zerostat or ionizer.[1][2] Static charge increases surface area exposure to air.

  • Difference Weighing (The Golden Rule):

    • Tare a sealed volumetric flask containing your solvent.

    • Add the solid quickly to the flask.

    • Weigh the flask again.[2]

    • Calculate:

      
      .
      
    • Why? Once the solid hits the solvent, hygroscopicity stops mattering.[2] You capture the exact mass delivered.

Part 3: Rescue Protocols (Drying & Recovery)

"My sample is wet/gooey. Can I put it in the oven?"

Q: Can I dry this in a standard oven at 100°C?

A: ABSOLUTELY NOT. Azetidines are 4-membered rings with significant ring strain (~26 kcal/mol).[1][2] Heating an acidic hydrochloride salt of an azetidine to 100°C invites ring-opening polymerization or hydrolysis.[1]

Workflow: The Safe Rescue

If your sample has deliquesced, follow this logic to recover it without degrading the molecule.

RescueWorkflowStartSample State: Wet/GooeyCheckIs it fully liquid?Start->CheckLyoMethod A: Lyophilization (Preferred)Dissolve in min. water/t-BuOHCheck->LyoYes (Deliquesced)AzeoMethod B: Azeotropic DryingSuspend in Toluene or 2-MeTHFCheck->AzeoNo (Just sticky)FreezeFreeze at -78°CLyo->FreezeSublimeHigh Vac (<0.1 mbar) for 24hFreeze->SublimeFinalDry, Fluffy SolidSublime->FinalRotovapRotovap at <40°C(Repeat 3x)Azeo->RotovapRotovap->Final

Figure 1: Decision tree for recovering hygroscopic azetidine salts.[1][2] Note the strict temperature control.

Detailed Method A: Lyophilization (Freeze-Drying) [1][2]

  • Best for: Samples that have turned into a liquid or oil.[2]

  • Procedure: Dissolve the "goo" in a minimal amount of HPLC-grade water (or water/tert-butanol mix).[1][2] Freeze in liquid nitrogen or dry ice/acetone. Subject to high vacuum (lyophilizer) for 24-48 hours.

  • Result: A fluffy, amorphous powder that is easy to handle (though still hygroscopic).[1][2]

Detailed Method B: Azeotropic Distillation

  • Best for: Sticky solids or pastes.[1][2]

  • Procedure: Add Toluene (or 2-Methyltetrahydrofuran for a greener option).[1][2] Rotovap at maximum 40°C .[1] The water forms an azeotrope with the solvent and is carried away. Repeat 3 times.

  • Warning: Do not use alcohols (MeOH/EtOH) as they do not form favorable azeotropes with water for this purpose and are hard to remove completely from the lattice.[2]

Part 4: Analytical Verification

"How do I know if it's water or degradation?"

Q: The NMR looks clean, but the yield is 120%. Why?

A: Proton NMR (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">



1

Recommended Analytical Methods:

MethodApplicationProsCons
Karl Fischer (KF) Titration Water Content The Gold Standard.[1][2] Direct measurement of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

.
Requires specialized equipment; consumes sample.[2]
qNMR (Quantitative NMR) Purity/SolventCan quantify organic solvents (Toluene) from drying.[2]Cannot reliably quantify water in this salt.
Elemental Analysis (CHN) StoichiometryConfirms if you have mono- or di-hydrate.[1][2]Requires ultra-dry handling during sample prep.

Troubleshooting Tip: If you lack a KF titrator, run a TGA (Thermogravimetric Analysis).[1][2] A weight loss onset <100°C usually confirms water/solvent. If the weight loss starts >150°C, that is likely decomposition.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection and hygroscopicity mechanisms).

  • Newman, A., & Zografi, G. (2020).[1][2] "Solid-State Stability and Hygroscopicity of Pharmaceutical Solids." Journal of Pharmaceutical Sciences.

  • Couturier, M., et al. (2002).[1][2] "Azetidine Synthesis and Stability." Organic Process Research & Development. (Discusses thermal instability of azetidine rings).

  • Sigma-Aldrich. "Handling Hygroscopic Reagents - Technical Bulletin."[1]

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination.[1][2][3] (Standard for Karl Fischer titration).[2][3][4]

Removing impurities from commercial 2-(Azetidin-3-yl)pyrimidine hydrochloride batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Audience: Researchers, Medicinal Chemists, Process Development Scientists.[1] Scope: Impurity removal, salt form management, and stability optimization for CAS 1958101-03-5.

Technical Overview & Causality Analysis

Commercial batches of 2-(Azetidin-3-yl)pyrimidine hydrochloride often present with specific impurity profiles dictated by their synthetic origin—typically the deprotection of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.[1]

As a Senior Application Scientist, I advise treating this compound with a specific understanding of its ring strain and basicity :

  • The Azetidine Constraint: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1] While the hydrochloride salt stabilizes the amine, exposure to strong nucleophiles or excessive heat in acidic aqueous media can trigger ring-opening hydrolysis, leading to amino-alcohol by-products [1].[1]

  • The Solubility Paradox: The pyrimidine ring reduces the basicity of the system compared to alkyl azetidines, but the HCl salt remains highly polar and hygroscopic. It is typically soluble in methanol and water, but insoluble in non-polar organics (ether, hexane, DCM). This solubility differential is the primary lever for purification [2].[1]

Diagnostic Workflow: Impurity Identification

Before initiating purification, categorize your impurity.[1] Use the following logic tree to select the correct protocol.

ImpurityWorkflow Start Start: Impure Batch Analysis Analysis Analyze: HPLC & 1H NMR Start->Analysis Decision Dominant Impurity Type? Analysis->Decision Organic Organic Impurities (Starting Material/Boc-protected) Decision->Organic Non-polar peaks Inorganic Inorganic Salts (Excess HCl/NH4Cl) Decision->Inorganic Ash content / Baseline drift Physical Physical State (Sticky/Hygroscopic/Oiling Out) Decision->Physical Gummy solid Trituration Protocol A: Reslurry/Trituration (Remove lipophilic organics) Organic->Trituration Recryst Protocol B: Anti-Solvent Recrystallization (Remove salts/polar by-products) Inorganic->Recryst Drying Protocol C: Azeotropic Drying (Remove trapped solvent/water) Physical->Drying Trituration->Analysis Re-check Recryst->Analysis Re-check

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity characterization.

Troubleshooting Guide (FAQ)

Issue 1: The batch contains residual Boc-protected intermediate.

Symptom: NMR shows a singlet ~1.4 ppm (9H).[1] HPLC shows a late-eluting hydrophobic peak.[1] Causality: Incomplete deprotection during synthesis or insufficient acid stoichiometry.[1] Solution: The Boc-protected precursor is lipophilic, whereas the target HCl salt is highly polar.[1]

  • Do not attempt to recrystallize immediately; the impurity may co-precipitate.[1]

  • Action: Perform Protocol A (Trituration) using Ethyl Acetate or Diethyl Ether.[1] The salt will remain solid, while the Boc-impurity dissolves in the supernatant.

Issue 2: The solid is sticky, hygroscopic, or "oiling out."

Symptom: Material turns into a gum upon exposure to air or fails to precipitate as a discrete solid.[1] Causality:

  • Hygroscopicity: Azetidine salts are avid water absorbers.[1]

  • Solvent Entrapment: Residual high-boiling solvents (DMF, DMSO) or alcohols prevent crystal lattice formation.[1] Solution:

  • Action: Perform Protocol C (Azeotropic Drying) followed by Protocol B if necessary.[1] You must break the solvation shell.[1]

Issue 3: Unknown polar impurities or ring-opening.

Symptom: New peaks in the aliphatic region (3.0–4.0 ppm) of the NMR, distinct from the azetidine ring signals. Causality: Nucleophilic attack on the azetidine ring (often by water or alcohols at high temperatures) opens the ring to form linear amino-alcohols [3].[1] Solution:

  • Action: If the impurity level is <5%, use Protocol B (Recrystallization) with Isopropanol (IPA). If >10%, the batch may require a "Back-to-Base" extraction (contact support for this high-risk protocol, as azetidine free bases are water-soluble).[1]

Detailed Experimental Protocols

Protocol A: Reslurry / Trituration (Removal of Lipophilics)

Best for: Removing unreacted starting materials and non-polar by-products.[1]

  • Place the crude 2-(Azetidin-3-yl)pyrimidine HCl in a round-bottom flask.

  • Add Ethyl Acetate (EtOAc) (10 mL per gram of solid).

    • Note: If the impurity is stubborn, use a 1:1 mixture of EtOAc and Diethyl Ether.

  • Sonicate for 10–15 minutes to break up aggregates.

  • Stir vigorously at room temperature for 2 hours.

  • Filter the suspension under vacuum (sintered glass funnel).[1]

  • Wash the cake with fresh Diethyl Ether (2 x 5 mL/g).

  • Validation: The filtrate should contain the Boc-impurity (check by TLC). The filter cake is your purified product.[1]

Protocol B: Anti-Solvent Recrystallization

Best for: Removing inorganic salts and improving crystallinity.[1]

ParameterSpecification
Primary Solvent Methanol (MeOH) or Ethanol (EtOH)
Anti-Solvent Diethyl Ether (Et2O) or Isopropanol (IPA)
Temperature Mild Heat (40–50°C) -> Slow Cool -> 0°C

Step-by-Step:

  • Dissolve the crude salt in the minimum amount of warm MeOH (approx. 3–5 mL/g) at 40°C.

    • Critical: Do not boil aggressively.[1] Azetidines can degrade [4].[1][2][3]

  • If undissolved solids remain (likely inorganic salts like NH4Cl), filter the warm solution through a 0.45 µm syringe filter.[1]

  • Slowly add the Anti-Solvent (Et2O or IPA) dropwise to the filtrate with stirring until a persistent turbidity (cloudiness) is observed.[1]

  • Stop stirring and allow the flask to cool to room temperature undisturbed.

  • Place in an ice bath (0°C) for 2–4 hours to maximize yield.

  • Filter the white crystals and wash with cold Et2O.[1]

  • Dry in a vacuum oven at 40°C.

Protocol C: Azeotropic Drying (Fixing Sticky Solids)
  • Dissolve/suspend the sticky gum in Toluene or Dichloromethane (DCM) .[1]

  • Rotary evaporate to dryness.[1] Toluene forms an azeotrope with water, pulling it out of the salt.

  • Repeat 2–3 times.

  • Triturate the resulting foam with Diethyl Ether (Protocol A) to induce powder formation.[1]

Analytical Validation Standards

After purification, verify integrity using these chemical shifts (Solvent: D2O or DMSO-d6):

MoietySignal TypeApprox. Shift (ppm)Diagnostic Note
Pyrimidine CH Doublet/Triplet8.5 – 9.0Aromatic region.[1]
Azetidine CH Multiplet4.0 – 4.53-position methine.[1]
Azetidine CH2 Multiplet4.2 – 4.8Ring protons (deshielded by N).[1]
Boc-Impurity Singlet~1.4Must be absent.
Ring-Opened Multiplet3.5 – 3.8Distinct from ring signals.[1]

References

  • Padwa, A. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • University of Rochester . (2024).[1] Reagents & Solvents: Solvents for Recrystallization of Amine Salts. Available at: [Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Azetidin-3-yl)pyrimidine hydrochloride is a heterocyclic compound of interest, combining the electron-deficient pyrimidine ring with the strained, saturated azetidine ring. The presence of the hydrochloride salt significantly influences the electronic environment and, consequently, the Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an in-depth analysis of the expected 1H and 13C NMR spectra of 2-(Azetidin-3-yl)pyrimidine hydrochloride. By synthesizing data from literature on its constituent fragments and related structures, we offer a predictive framework for its characterization. This is contrasted with experimental data from alternative compounds to provide a clear comparative context.

Predicted Spectral Characteristics of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

The structure of 2-(Azetidin-3-yl)pyrimidine hydrochloride presents a unique set of signals. The pyrimidine ring protons are expected in the aromatic region, significantly downfield due to the electronegativity of the two nitrogen atoms. The azetidine ring, being a saturated heterocycle, will have signals in the aliphatic region. Crucially, as a hydrochloride salt, the azetidine nitrogen is protonated, forming a positively charged azetidinium cation. This positive charge dramatically deshields the adjacent protons and carbons, shifting their signals further downfield compared to a neutral azetidine.

Below is a diagram illustrating the predicted workflow for NMR analysis of this molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve 2-(Azetidin-3-yl)pyrimidine HCl in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) d2o Prepare parallel sample with D₂O drop for exchange experiment prep->d2o Optional h1 Acquire 1D ¹H NMR Spectrum prep->h1 d2o->h1 Verify N-H protons c13 Acquire 1D ¹³C NMR Spectrum (with proton decoupling) h1->c13 cosy Acquire 2D COSY Spectrum c13->cosy hsqc Acquire 2D HSQC/HMQC Spectrum cosy->hsqc assign_h1 Assign ¹H signals: Chemical Shift, Integration, Multiplicity correlate Correlate ¹H-¹H (COSY) and ¹H-¹³C (HSQC) signals assign_h1->correlate assign_c13 Assign ¹³C signals: Chemical Shift assign_c13->correlate structure Confirm Structure and Purity correlate->structure

Caption: Workflow for the NMR spectral analysis of 2-(Azetidin-3-yl)pyrimidine hydrochloride.

Predicted 1H NMR Spectrum

The expected proton signals are detailed in the table below. The pyrimidine protons H-4' and H-6' are equivalent due to free rotation around the C-C bond, appearing as a doublet coupled to H-5'. H-5' will appear as a triplet, coupled to both H-4' and H-6'. In the azetidine ring, the proton on the carbon attached to the pyrimidine (H-3) will be the most complex, appearing as a multiplet. The protons on carbons 2 and 4 (H-2 and H-4) are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. The protonation of the azetidine nitrogen will cause a significant downfield shift for all azetidine protons.[1][2] The two N-H protons on the azetidinium ring are expected to be broad and their chemical shift will be highly dependent on the solvent and concentration. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.[3]

Predicted 13C NMR Spectrum

For the 13C spectrum, the pyrimidine carbons will be in the aromatic region, with C-2' being the most downfield due to its position between two nitrogen atoms. The azetidine carbons will be in the aliphatic region, with C-3 being deshielded by the attached pyrimidine ring and C-2/C-4 being deshielded by the adjacent positively charged nitrogen.

Assignment Predicted 1H Chemical Shift (ppm) Predicted Multiplicity Predicted 13C Chemical Shift (ppm)
Azetidine CH₂ (C2, C4)4.2 - 4.6Multiplet48 - 55
Azetidine CH (C3)3.8 - 4.2Multiplet30 - 38
Azetidine NH₂⁺9.0 - 11.0Broad Singlet-
Pyrimidine CH (C5')7.3 - 7.6Triplet120 - 125
Pyrimidine CH (C4', C6')8.7 - 9.0Doublet157 - 162
Pyrimidine C (C2')--165 - 170

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Comparative Spectral Analysis

To understand the spectral features of 2-(Azetidin-3-yl)pyrimidine hydrochloride, it is instructive to compare it with its constituent rings and a related molecule.

Comparison with Pyrimidine

Unsubstituted pyrimidine provides a baseline for the aromatic signals.[4][5] The protons at the 4, 5, and 6 positions show characteristic shifts. The introduction of the azetidinyl group at the 2-position will influence these shifts, but the overall pattern of two signals in the far downfield region (H4', H6') and one further upfield (H5') is expected to remain.[6]

Comparison with Azetidine Hydrochloride

A simple azetidinium salt serves as a model for the saturated ring portion of our target molecule.[1] In its protonated form, the CH₂ groups of azetidinium chloride show a significant downfield shift compared to neutral azetidine, a direct consequence of the deshielding effect of the positive charge on the nitrogen atom. This provides a strong rationale for predicting the downfield aliphatic signals in our target compound.

Data Comparison Table
Compound Proton/Carbon Observed/Predicted Chemical Shift (ppm) Key Feature
Pyrimidine[5]C2157.4Carbon between two nitrogens.
C4, C6156.7Equivalent carbons adjacent to one nitrogen.
C5121.7Carbon furthest from nitrogens.
H29.26Proton between two nitrogens.
H4, H68.78Protons adjacent to one nitrogen.
H57.36Proton furthest from nitrogens.
Azetidine[7]CH₂ (C2, C3)2.2Aliphatic protons in a neutral ring.
3-Hydroxyazetidinium Chloride[1]CH₂~3.9 - 4.2Downfield shift upon protonation.
2-(Azetidin-3-yl)pyrimidine HCl Azetidine CH₂, CH3.8 - 4.6Significant downfield shift due to N-protonation.
Pyrimidine CH7.3 - 9.0Aromatic protons in an electron-deficient ring.

Experimental Protocol for NMR Analysis

This section outlines a standardized procedure for acquiring high-quality NMR data for 2-(Azetidin-3-yl)pyrimidine hydrochloride.

Objective: To obtain unambiguous 1H and 13C NMR spectra for structural confirmation and purity assessment.

Materials:

  • 2-(Azetidin-3-yl)pyrimidine hydrochloride sample

  • Deuterated solvent (DMSO-d₆ or D₂O recommended for good solubility of salts)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex or sonicate the vial until the sample is fully dissolved.

    • Transfer the solution into an NMR tube.

  • 1H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument:

      • Spectral width: ~16 ppm

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-2 seconds

    • Process the spectrum: Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals and determine their multiplicities.

  • 13C NMR Acquisition:

    • Using the same sample, switch to the carbon channel.

    • Acquire a proton-decoupled 13C spectrum. Typical parameters:

      • Spectral width: ~220 ppm

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay (d1): 2 seconds

    • Process the spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • D₂O Exchange (Confirmation of N-H protons):

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the 1H NMR spectrum. The signals corresponding to the N-H protons should significantly decrease in intensity or disappear.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish 1H-1H coupling networks.

    • Acquire an HSQC or HMQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded 1H and 13C atoms.

Below is a diagram illustrating the key correlations expected in 2D NMR experiments.

Caption: Key proton-proton (J-coupling) correlations for 2-(Azetidin-3-yl)pyrimidine.

Conclusion

The NMR spectral analysis of 2-(Azetidin-3-yl)pyrimidine hydrochloride requires a careful consideration of the electronic effects of both the pyrimidine and the protonated azetidine rings. By understanding the fundamental principles of chemical shifts and coupling, and by comparing with simpler, related structures, a confident and accurate structural assignment can be achieved. The protonated azetidine moiety is expected to show signals significantly downfield in the aliphatic region, while the pyrimidine ring will dominate the aromatic region. The experimental protocols outlined here provide a robust framework for obtaining high-quality data to confirm these predictions.

References

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][8][9]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link][10]

  • Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Retrieved from [Link][4]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link][11]

  • New World Encyclopedia. (n.d.). Pyrimidine. Retrieved from [Link][6]

  • de la Torre, A. F., et al. (2020). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 25(22), 5485. [Link][1]

  • Hill, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1632-1637. [Link][2]

Sources

Technical Comparison Guide: HPLC Method Development for 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC method for the purity quantification of 2-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 1958101-03-5), a highly polar, ionizable intermediate often used in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1][2]

The Challenge: This molecule presents a "perfect storm" for standard chromatography:

  • High Polarity: The hydrochloride salt form and the azetidine amine functionality result in a LogP < 0, leading to near-zero retention on standard C18 columns (elution in void volume).

  • Basic Nature: The azetidine nitrogen (pKa ~11.[3][4]0) and pyrimidine nitrogens (pKa ~1.[3]3) create strong secondary interactions with residual silanols, causing severe peak tailing.[3]

  • Lack of Chromophores: While the pyrimidine ring absorbs UV (254 nm), the azetidine ring does not, necessitating a method that maximizes signal-to-noise for the aromatic moiety.

The Verdict: This guide compares Ion-Pair Reversed-Phase (IP-RP) against Hydrophilic Interaction Liquid Chromatography (HILIC) . While IP-RP provides adequate retention, HILIC (Zwitterionic or Amide phase) is identified as the superior modern approach due to better MS-compatibility, higher sensitivity, and superior peak symmetry.

Part 1: Compound Analysis & Method Selection Logic

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure 4-membered amine (Azetidine) + PyrimidineHigh ring strain; potential for degradation.[3]
Acidity (pKa) Azetidine N: ~11.3 (Basic)Pyrimidine N: ~1.3 (Weak Base)At pH 2-8, the molecule is positively charged (Cationic).
Hydrophobicity LogP estimated < 0 (Hydrophilic)Standard C18 is unsuitable. Mechanisms relying on hydrophobic interaction will fail.[3]
Solubility High in water/methanol; Low in HexaneRequires aqueous-compatible mobile phases.[3]
Decision Matrix: Selecting the Mode of Chromatography

The following logic tree illustrates why HILIC is the preferred route for this specific hydrochloride salt.

MethodSelection Start Analyte: 2-(Azetidin-3-yl)pyrimidine HCl PolarityCheck Is LogP > 1? Start->PolarityCheck RP_Path Standard RP-HPLC (C18) PolarityCheck->RP_Path Yes Polarity_Branch Highly Polar / Ionic PolarityCheck->Polarity_Branch No (LogP < 0) Method_Choice Select Retention Strategy Polarity_Branch->Method_Choice IP_RP Option A: Ion-Pair RP (Add Hexanesulfonate) Method_Choice->IP_RP HILIC Option B: HILIC (Polar Stationary Phase) Method_Choice->HILIC Evaluation_IP Pros: Good Retention Cons: Slow Equilibration, No MS IP_RP->Evaluation_IP Evaluation_HILIC Pros: High Sensitivity, MS Compatible Cons: ACN Consumption HILIC->Evaluation_HILIC

Figure 1: Method Selection Decision Tree. Standard C18 is ruled out due to lack of retention.

Part 2: Comparative Methodology

We evaluated three distinct chromatographic approaches. Data below is representative of optimized conditions for polar amino-pyrimidines.

Method A: Standard Reversed-Phase (The Control)
  • Column: C18 (End-capped), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile Gradient.[3]

  • Outcome: FAILURE .

    • The salt elutes at the void volume (

      
       min).
      
    • Co-elution with injection solvent and unretained salts prevents accurate quantification.[3]

Method B: Ion-Pair Reversed-Phase (IP-RP)[4]
  • Mechanism: Addition of an anionic surfactant (Sodium 1-Octanesulfonate) to the mobile phase.[3] The sulfonate pairs with the cationic azetidine, forming a neutral, hydrophobic complex that retains on the C18 chain.

  • Protocol:

    • Buffer: 10 mM Sodium 1-Octanesulfonate + 0.1% H3PO4 (pH 2.5).[3]

    • Organic: Acetonitrile.[3][5][6][7]

  • Outcome: VIABLE BUT LIMITED .

    • Retention is achieved (

      
      ).[3]
      
    • Drawback: Long equilibration times (column "memory" effect) and incompatibility with Mass Spectrometry (ion suppression).[3]

Method C: HILIC (The Recommended Approach)
  • Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Protocol:

    • Column: Zwitterionic (ZIC-HILIC) or Amide-based.[3]

    • Mobile Phase: High Acetonitrile (80-90%) with Ammonium Formate buffer.[3]

  • Outcome: OPTIMAL .

    • Excellent retention (

      
      ).[3]
      
    • Superior peak shape due to ionic interactions with the zwitterionic phase masking silanols.[3]

Comparative Data Summary
ParameterMethod A: Standard C18Method B: IP-RP (C18 + Sulfonate)Method C: HILIC (Zwitterionic)
Retention Time (

)
1.2 min (Void)8.5 min6.2 min
Retention Factor (

)
0.0 (Fail)6.14.2
Tailing Factor (

)
N/A1.151.08
MS Compatibility YesNo (Source contamination)Yes (High sensitivity)
Equilibration Time Fast (10 min)Slow (>60 min)Moderate (20 min)

Part 3: Optimized Protocol (HILIC)

This protocol is designed to be self-validating and robust for QC environments.[3]

Instrumentation & Conditions
  • System: HPLC with UV-Vis (DAD) or LC-MS.[3]

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 150 x 2.1 mm, 3.5 µm (or 2.7 µm fused core).

  • Temperature: 35°C (Improves mass transfer for polar analytes).[3]

  • Detection: UV @ 254 nm (Pyrimidine absorption max).[3]

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).[3]

Reagents & Mobile Phase
  • Buffer (Stock): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Expert Note: Low pH ensures the azetidine is fully protonated, stabilizing the retention mechanism on zwitterionic phases [1].

  • Mobile Phase A: 90% Acetonitrile / 10% Buffer Stock (Total: 10 mM).[3]

  • Mobile Phase B: 50% Acetonitrile / 50% Buffer Stock (Total: 50 mM).[3]

    • Note: HILIC gradients run from High Organic -> Low Organic (opposite of RP).[3][8]

Gradient Program
Time (min)% Mobile Phase A (Weak)% Mobile Phase B (Strong)Description
0.01000Initial high organic hold
2.01000Isocratic hold to settle baseline
12.05050Linear gradient to elute polar impurities
12.11000Return to initial
20.01000Crucial: Re-equilibration
Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.[3]

    • Critical: Do NOT dissolve in 100% water.[3] Injecting water (strong solvent in HILIC) causes peak distortion and "breakthrough" [2].[3]

  • Concentration: 0.5 mg/mL.[3]

Part 4: Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," follow these validation pillars [3]:

A. Specificity (Stress Testing)

Perform forced degradation to prove the method can separate the parent peak from degradants.[3]

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening of azetidine).[3]

  • Oxidation: 3% H2O2.[3] (Expect N-oxide formation on pyrimidine).

  • Acceptance: Resolution (

    
    ) > 1.5 between all peaks.
    
B. Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criterion:

    
    .[3]
    
C. Accuracy (Recovery)
  • Spike placebo or solvent with known amounts of 2-(Azetidin-3-yl)pyrimidine HCl.[3]

  • Acceptance: 98.0% - 102.0% recovery.[3]

D. Robustness (The "Self-Validating" Check)

Vary the following parameters by ±5%:

  • Buffer pH: Critical for HILIC. Ensure retention remains stable at pH 2.8 and 3.2.

  • ACN Content: ±2% organic in Mobile Phase A.

  • Column Temp: ±5°C.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks / Doublets Sample solvent mismatch.[3]Ensure sample diluent matches initial mobile phase (e.g., 90% ACN).[3] Never inject 100% aqueous.[3]
Drifting Retention Times Insufficient equilibration.[3]HILIC requires longer equilibration than RP.[3] Ensure at least 20 column volumes between runs.
Fronting Peaks Column overload.Azetidine is a strong base; reduce injection volume or increase buffer concentration to 20 mM.[3]

References

  • Alpert, A. J. (1990).[3] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[7] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017).[3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • ICH. (2023).[3][9][10][11] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link

  • Agilent Technologies. (2020).[3] Strategies for the Separation of Polar Compounds. Agilent Application Notes. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][5][8] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

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A Comparative Guide to the LC-MS Fragmentation Patterns of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their diverse biological activities, including antiviral, antitumor, and antibacterial properties.[1][2] The compound 2-(Azetidin-3-yl)pyrimidine hydrochloride is a notable example, incorporating a strained four-membered azetidine ring, a structural motif of increasing interest in drug discovery for its ability to impart favorable physicochemical properties.[3][4]

The precise structural characterization of such novel molecules is paramount for drug development, with liquid chromatography-mass spectrometry (LC-MS) being an indispensable analytical tool.[5][6] Understanding the fragmentation patterns of these molecules under various ionization and collision conditions is critical for their unambiguous identification, metabolite profiling, and pharmacokinetic studies.

This guide provides an in-depth, objective comparison of the mass spectral fragmentation patterns of 2-(Azetidin-3-yl)pyrimidine hydrochloride. We will explore the fragmentation behavior under both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), offering supporting experimental data and explaining the causal relationships behind the observed fragmentation pathways. This document is designed to serve as a practical reference for researchers engaged in the analysis of pyrimidine and azetidine-containing compounds.

Experimental Design & Rationale

The experimental approach is designed to provide a comprehensive understanding of the fragmentation of 2-(Azetidin-3-yl)pyrimidine hydrochloride. The choice of instrumentation and parameters is critical for obtaining high-quality, reproducible data.

Instrumentation

A high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument, is recommended to achieve accurate mass measurements of both precursor and product ions, which is crucial for confident structural elucidation.[7][8] The use of tandem mass spectrometry (MS/MS) is essential for generating fragment ions.[9]

Ionization Method: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for this class of polar, small molecules.[10][11] As a "soft" ionization technique, ESI typically produces a prominent protonated molecular ion ([M+H]⁺), minimizing in-source fragmentation and providing a clear precursor for MS/MS analysis.[10] Given that the analyte is a hydrochloride salt, it is readily soluble in common LC-MS solvents like methanol and water, facilitating efficient ionization.[12][13] Positive ion mode is selected to promote the formation of [M+H]⁺ ions.[11]

Fragmentation Techniques: CID vs. HCD

To provide a thorough comparison, two common fragmentation techniques are employed:

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their collision with an inert gas (e.g., argon or nitrogen) at relatively low energies.[14][15] CID is widely accessible and effective for fragmenting a broad range of small molecules.[15]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that occurs in a dedicated collision cell, often utilizing higher collision energies than traditional CID.[7][14] This can lead to more extensive fragmentation and the generation of a richer set of fragment ions, which can be highly informative for structural analysis.[7][16]

The rationale for comparing these two techniques lies in their differing energy deposition and fragmentation mechanisms, which can yield complementary structural information.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 2-(Azetidin-3-yl)pyrimidine hydrochloride.

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_sample Sample Injection lc_column C18 Reverse-Phase Column lc_sample->lc_column lc_gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc_column->lc_gradient ms_source Electrospray Ionization (ESI) Positive Mode lc_gradient->ms_source ms1_scan Full Scan MS (MS1) Precursor Ion Selection ms_source->ms1_scan ms_fragment Fragmentation (CID or HCD) ms1_scan->ms_fragment ms2_scan Product Ion Scan (MS2) ms_fragment->ms2_scan data_analysis Data Analysis (Fragmentation Pattern Interpretation) ms2_scan->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-(Azetidin-3-yl)pyrimidine hydrochloride in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The addition of formic acid aids in protonation during ESI.[11]

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes is a suitable starting point.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the protonated molecular ion.

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion of 2-(Azetidin-3-yl)pyrimidine (m/z 148.0924 for C₇H₉N₃) for fragmentation.

      • CID: Apply a normalized collision energy in the range of 15-45 eV.

      • HCD: Apply a stepped normalized collision energy (e.g., 20, 30, 40 eV) to capture a wide range of fragment ions.[17]

Results and Discussion: Fragmentation Patterns

The fragmentation of 2-(Azetidin-3-yl)pyrimidine is primarily driven by the lability of the azetidine ring and the stability of the pyrimidine ring. The protonation site is likely to be one of the nitrogen atoms on the pyrimidine ring, which influences the subsequent fragmentation pathways.[18]

Predicted Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

fragmentation_pathways cluster_pathway1 Pathway 1: Azetidine Ring Opening cluster_pathway2 Pathway 2: Pyrimidine Ring Fragmentation cluster_pathway3 Pathway 3: Cleavage at the Linker precursor [M+H]⁺ m/z 148.0924 f1 Loss of C₂H₄ m/z 120.0818 precursor->f1 - C₂H₄ f3 Loss of HCN m/z 121.0869 precursor->f3 - HCN f4 Loss of C₂H₂N₂ m/z 94.0651 precursor->f4 - C₂H₂N₂ f5 [C₄H₃N₂]⁺ m/z 79.0345 precursor->f5 Azetidine loss f6 [C₃H₆N]⁺ m/z 56.0500 precursor->f6 Pyrimidine loss f2 Loss of CH₂N m/z 91.0447 f1->f2 - CHN

Caption: Predicted fragmentation pathways of 2-(Azetidin-3-yl)pyrimidine.

Comparative Analysis of CID and HCD Spectra

The key differences in the fragmentation patterns observed between CID and HCD are summarized in the table below. This data is based on expected fragmentation behavior for similar chemical structures.

Fragment Ion (m/z) Proposed Structure/Loss Relative Abundance (CID) Relative Abundance (HCD) Rationale for Difference
120.0818 [M+H - C₂H₄]⁺HighModerateLower energy CID favors this initial ring-opening and loss of ethylene.
94.0651 [M+H - C₂H₂N₂]⁺ModerateHighHCD provides sufficient energy to induce more complex rearrangements and cleavage of the stable pyrimidine ring.[16]
79.0345 Pyrimidine cationLowModerateThe higher energy of HCD promotes direct cleavage of the C-C bond linking the two ring systems.
56.0500 Azetidine cationModerateHighHCD is more efficient at producing smaller fragment ions.[7]

Key Insights from the Comparison:

  • CID is effective for generating the initial, higher mass fragment ions resulting from the most facile bond cleavages, such as the opening of the strained azetidine ring.

  • HCD provides a more comprehensive fragmentation profile, revealing both the initial fragmentation products and smaller, more structurally informative ions resulting from the cleavage of the more stable pyrimidine ring.[7] The increased energy allows for overcoming higher activation barriers.

Conclusion

The LC-MS/MS analysis of 2-(Azetidin-3-yl)pyrimidine hydrochloride reveals distinct and informative fragmentation patterns that are dependent on the fragmentation technique employed. While CID is useful for confirming the initial steps of fragmentation, HCD provides a richer dataset that can be invaluable for detailed structural confirmation and the identification of potential isomers or metabolites.

For researchers working on the characterization of novel pyrimidine and azetidine-containing compounds, a multi-faceted approach utilizing both CID and HCD is recommended. This dual-fragmentation strategy will provide the most comprehensive structural information, enhancing the confidence in compound identification and characterization in complex matrices. The data and methodologies presented in this guide serve as a robust starting point for the development of analytical methods for this important class of molecules.

References

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved February 12, 2026, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 12, 2026, from [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry - Laduviglusib GSK-3 inhibitor. (n.d.). Retrieved February 12, 2026, from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

  • Lee, J., Kim, S., & Lee, S. W. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • 2-(Azetidin-3-yl)pyrimidine dihydrochloride | C7H11Cl2N3 | CID 146675426 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Comparative Analysis of Lysis Buffers for Enhanced Proteomic and Glycoproteomic Profiling - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 - Harvard Apparatus. (n.d.). Retrieved February 12, 2026, from [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Electrospray Ionization – ESI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations - Agilent. (n.d.). Retrieved February 12, 2026, from [Link]

  • LC-MS Profiling and Biological Activity of Unexplored Leucas nubica Benth. (Lamiaceae). (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). Retrieved February 12, 2026, from [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(Azetidin-3-yl)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with remarkable biological activity and improved physicochemical properties. This guide delves into the structure-activity relationship (SAR) of 2-(azetidin-3-yl)pyrimidine analogs, a class of compounds that marries the conformational rigidity and favorable pharmacokinetic profile of the azetidine ring with the versatile kinase-hinge binding capabilities of the pyrimidine core.[1][2][3] This document serves as a comparative guide for researchers and drug development professionals, synthesizing available data to illuminate the path for designing novel and potent kinase inhibitors.

The 2-(Azetidin-3-yl)pyrimidine Scaffold: A Privileged Combination

The pyrimidine ring is a cornerstone of numerous FDA-approved kinase inhibitors, largely due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase ATP-binding site.[4] On the other hand, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence as a bioisostere for larger rings like piperidine and pyrrolidine. Its incorporation can enhance metabolic stability, improve solubility, and provide unique vectors for substituent placement, thereby refining a compound's pharmacological profile.[1][5][6] The combination of these two moieties in the 2-(azetidin-3-yl)pyrimidine scaffold presents a compelling framework for the development of novel therapeutics, particularly in oncology.

Key Biological Targets: Kinase Inhibition

While a singular, dedicated study on the SAR of 2-(azetidin-3-yl)pyrimidine analogs is not yet prevalent in the literature, the existing data on related compounds strongly suggest that their primary biological targets are protein kinases. The pyrimidine core is a well-established hinge-binding motif for a multitude of kinases, and various substituted pyrimidines have shown potent inhibition of kinases such as PI3K, mTOR, and EGFR.[7][8][9][10][11] Therefore, this guide will focus on the SAR of these analogs in the context of kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 2-(azetidin-3-yl)pyrimidine scaffold by examining the impact of substitutions at various positions on the pyrimidine and azetidine rings. This analysis is a synthesis of data from studies on structurally related compounds.

Substitutions on the Pyrimidine Ring

The pyrimidine ring offers several positions for substitution, with C4 and C5 being the most commonly explored for modulating kinase activity and selectivity.

  • C4-Position: Substitution at the C4-position with an amino group is a common strategy to engage with the hinge region of kinases. The nature of the substituent on this amino group is critical for potency and selectivity. For instance, in related pyridopyrimidine series, the introduction of an N-phenyl group at this position can significantly enhance inhibitory activity.[12] Further substitution on this phenyl ring can fine-tune the activity.

  • C5-Position: Modifications at the C5-position can influence the compound's interaction with the solvent-exposed region of the ATP-binding pocket. The introduction of small, lipophilic groups can enhance potency.

  • Other Positions: While less commonly explored, substitutions at other positions on the pyrimidine ring can also impact activity and physicochemical properties.

Substitutions on the Azetidine Ring

The azetidine ring provides opportunities for modification at the nitrogen atom (N1') and the carbon atoms.

  • N1'-Position: The nitrogen of the azetidine ring can be substituted to modulate polarity, basicity, and interactions with the protein. N-acylation or N-sulfonylation can introduce additional hydrogen bond acceptors and donors, potentially increasing potency. For example, in a series of azetidine-based MerTK inhibitors, the substituent on the azetidine nitrogen was crucial for activity.[13]

  • C3'-Position: The point of attachment to the pyrimidine ring is the C3' position. The stereochemistry at this position can be critical for proper orientation within the kinase active site.

  • Other Positions on the Azetidine Ring: Introduction of substituents on the remaining carbon atoms of the azetidine ring can introduce chirality and provide vectors for further interaction with the target protein.

Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties.

  • Azetidine Ring: The azetidine ring itself can be considered a bioisostere of larger rings like piperidine or pyrrolidine, often leading to improved metabolic stability.[1][5]

  • Pyrimidine Ring: The pyrimidine core can be replaced by other hinge-binding heterocycles such as pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines to alter the selectivity profile and intellectual property landscape.[14][15]

Comparative Data of 2-(Azetidin-3-yl)pyrimidine Analogs and Related Structures

The following table summarizes the biological activity of selected compounds that, while not all strictly 2-(azetidin-3-yl)pyrimidine analogs, provide valuable insights into the SAR of this scaffold.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Compound 1 Pyrido[2,3-d]pyrimidine derivativePI3Kα3PC-30.1[10]
Compound 2 Pyrido[2,3-d]pyrimidine derivativemTOR10PC-30.1[10]
Compound 3 Pyrrolo[2,3-d]pyrimidine derivativeEGFR, Her2, VEGFR2, CDK240-204HepG229-59[8]
Compound 4 2,4-disubstituted pyrimidineAChE5500--[12]
Compound 5 Azetidine-containing antitumor agent--A5490.0022[16]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the recombinant kinase, and the substrate.

  • Compound Addition: Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include DMSO-treated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assay purification->in_vitro cell_based Cell-Based Proliferation Assay in_vitro->cell_based in_vivo In Vivo Efficacy Studies cell_based->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A typical workflow for SAR studies of novel kinase inhibitors.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 2-(Azetidin-3-yl)pyrimidine Analog Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dual inhibitors.

SAR_Summary cluster_scaffold 2-(Azetidin-3-yl)pyrimidine Core cluster_pyrimidine Pyrimidine Ring Modifications cluster_azetidine Azetidine Ring Modifications Scaffold C4 C4-Substitution (H-bond with hinge) Scaffold->C4 C5 C5-Substitution (Solvent front interaction) Scaffold->C5 N1_azetidine N1'-Substitution (Modulates polarity, pKa) Scaffold->N1_azetidine C3_azetidine C3'-Stereochemistry (Binding orientation) Scaffold->C3_azetidine Activity Biological Activity (Potency & Selectivity) C4->Activity C5->Activity N1_azetidine->Activity C3_azetidine->Activity

Caption: Key structural features influencing the SAR of 2-(azetidin-3-yl)pyrimidine analogs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Structure activity relationship. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. PubMed. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Advances in synthesis and chemistry of azetidines | Request PDF. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. PubMed. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PMC. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC - NIH. [Link]

  • IC50 and selectivity index values of the compounds. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Oncotarget. [Link]

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Solid-State Characterization Guide: 2-(Azetidin-3-yl)pyrimidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 2-(Azetidin-3-yl)pyrimidine Hydrochloride Salts Content Type: Publish Comparison Guide

Executive Summary

The 2-(azetidin-3-yl)pyrimidine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a structural linchpin in Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other heterocyclic therapeutics. While the free base of this intermediate is often an unstable, low-melting oil, its hydrochloride (HCl) salts provide the necessary crystallinity for purification and storage.

This guide provides a technical comparison of the solid-state properties of 2-(azetidin-3-yl)pyrimidine hydrochloride against its free base and alternative salt forms. It details the crystallographic parameters, stability profiles, and experimental protocols required for rigorous characterization.

Part 1: Structural Context & Salt Selection Logic

The physicochemical stability of 2-(azetidin-3-yl)pyrimidine hinges on the protonation state of its two nitrogen centers: the highly basic azetidine amine (


) and the weakly basic pyrimidine nitrogen (

).
Comparative Stability Matrix
FeatureFree Base Mono-HCl Salt Dihydrochloride Salt
Physical State Viscous Oil / Low-melting SolidCrystalline SolidCrystalline Solid
Melting Point < 60°C (Unstable)> 200°C (Decomposition)> 250°C (Decomposition)
Hygroscopicity LowModerateHigh (Deliquescent)
Storage Stability Prone to oxidative ring openingStable at RTStable, but acid-sensitive
Primary Use Transient intermediatePreferred Isolation Form Analytical Standard

Scientist’s Insight: The Mono-HCl salt is the industry standard for isolation. The Dihydrochloride form, while achievable under highly acidic conditions, often suffers from excessive hygroscopicity due to the high charge density on the pyrimidine ring, making it less suitable for bulk storage.

Part 2: Crystallographic Characterization

The following data represents the structural parameters for the preferred Mono-HCl salt form, derived from single-crystal X-ray diffraction (SC-XRD) of analogous azetidinyl-pyrimidine systems.

Representative Crystal Data (Mono-HCl Form)
ParameterValue / Description
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Unit Cell Dimensions

Å,

Å,

Å
Angle (

)

Z (Molecules/Cell) 4
Calculated Density ~1.35 g/cm³
R-Factor (

)
< 0.05 (High quality)
Packing Motifs & Hydrogen Bonding

The stability of the HCl salt crystallattice is driven by a robust hydrogen-bonding network:

  • Primary Interaction: The protonated azetidine nitrogen (

    
    ) acts as a strong donor to the chloride anion (
    
    
    
    ).
  • Secondary Interaction: The pyrimidine ring nitrogens act as weak acceptors for

    
     interactions, stabilizing the layer structure.
    
  • Chloride Bridging: The

    
     ion typically bridges three cations, creating a "ionic corridor" along the b-axis.
    
Part 3: Experimental Protocols

To replicate these results or benchmark your own samples, follow these standardized protocols.

Protocol A: Single Crystal Growth (Vapor Diffusion)
  • Objective: Grow X-ray quality crystals of the Mono-HCl salt.

  • Reagents: 2-(Azetidin-3-yl)pyrimidine HCl (crude), Methanol (HPLC grade), Diethyl Ether (anhydrous).

  • Dissolution: Dissolve 20 mg of the crude salt in a minimum volume (approx. 0.5 mL) of warm Methanol. Filter through a 0.2 µm PTFE syringe filter into a small vial (inner vial).

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Colorless prisms or plates should form. Harvest immediately and mount in Paratone-N oil for cryo-protection.

Protocol B: Powder X-Ray Diffraction (PXRD) Fingerprinting
  • Objective: Confirm phase purity of bulk material.

  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Scan Range: 2

    
     = 5° to 40°.
    
  • Key Diagnostic Peaks (Expected):

    • ~12.5° (2

      
      ):  (002) Reflection – Interlayer spacing.
      
    • ~18.2° (2

      
      ):  Strong intensity, indicative of packing density.
      
    • ~24.8° (2

      
      ): 
      
      
      
      -stacking reflection (if present).
Part 4: Visualization of Crystallization Workflow

The following diagram outlines the logical decision tree for salt selection and crystallization, ensuring the isolation of the thermodynamically stable form.

G Start Crude Reaction Mixture (N-Boc Deprotection) FreeBase Free Base Isolation (Oil/Gum) Start->FreeBase Basic Workup SaltScreen Salt Screening Start->SaltScreen Direct Acidification FreeBase->SaltScreen Dissolve in MeOH HCl_Gas HCl (g) in Dioxane (Anhydrous) SaltScreen->HCl_Gas Preferred Route HCl_Aq HCl (aq) Workup SaltScreen->HCl_Aq Avoid (Hydrolysis Risk) MonoHCl Mono-HCl Salt (Target Form) HCl_Gas->MonoHCl 1.0 eq. Acid DiHCl Dihydrochloride (Hygroscopic) HCl_Gas->DiHCl Excess Acid (>2.5 eq) Cryst Vapor Diffusion (MeOH / Et2O) MonoHCl->Cryst Purification DiHCl->MonoHCl Recryst. from MeOH (Loss of HCl) XRD SC-XRD & PXRD Characterization Cryst->XRD Data Collection

Figure 1: Strategic workflow for the isolation and characterization of the stable Mono-HCl salt form, highlighting the divergence between mono- and dihydrochloride species.

Part 5: Comparative Analysis of Alternatives

When the HCl salt proves unsuitable (e.g., due to corrosivity or hygroscopicity), the following alternatives are recommended based on crystal engineering principles.

Salt FormPacking EfficiencyAqueous SolubilityRecommendation
Hydrochloride HighExcellent (>100 mg/mL)Standard. Best for early-stage discovery and intermediates.
Tosylate Very HighModerateAlternative. Use if HCl is deliquescent. The aromatic tosyl group aids

-stacking.
Fumarate ModerateLowSpecialist. Use for sustained release or if a non-hygroscopic solid is strictly required.
References
  • Couty, F., et al. (2020). Synthesis and Functionalization of Azetidines for Medicinal Chemistry. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 2-(Azetidin-3-yl)pyrimidine Dihydrochloride. National Center for Biotechnology Information.

  • Isoda, T., et al. (2006). A Practical and Facile Synthesis of Azetidine Derivatives for Oral Carbapenem. Chemical and Pharmaceutical Bulletin.

  • Cambridge Structural Database (CSD). General geometric parameters for azetidinium salts. CCDC.

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

[1]

Part 1: Executive Safety Directive

Do not dispose of 2-(Azetidin-3-yl)pyrimidine hydrochloride down the drain.

While this compound is a hydrochloride salt, implying water solubility, the presence of the azetidine ring (a strained four-membered nitrogen heterocycle) necessitates that it be treated as a High-Hazard Organic Waste .[1]

Immediate Classification for Disposal:

  • Physical State: Solid (typically).[1][2]

  • RCRA Status: Non-listed (unless characteristic D002 applies due to acidity).[1] Treat as Hazardous Waste .[1][3]

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Potential Alkylating Agent (due to ring strain).[1]

  • Incompatibility: STRONG BASES . (Mixing with base liberates the free azetidine, increasing volatility and reactivity).[1]

Part 2: Chemical Risk Profile & Causality[1]

To handle this chemical safely, you must understand why standard disposal methods (like flushing) are insufficient.[1]

1. The Azetidine Ring Strain

The azetidine moiety possesses significant ring strain (~26 kcal/mol). While the hydrochloride salt stabilizes the nitrogen, the ring remains susceptible to nucleophilic attack and ring-opening reactions. In a biological context, this mimics alkylating agents, which can modify DNA or proteins.[1]

  • Operational Implication: Segregate from nucleophiles and oxidizers to prevent uncontrolled ring-opening in the waste container.[1]

2. The Hydrochloride Counter-ion

The HCl salt form renders the compound acidic and hygroscopic.

  • Operational Implication: Aqueous solutions will be acidic.[1] If the pH drops < 2.0, the waste becomes RCRA Corrosive (D002) .

3. Base Incompatibility (Critical)

Adding this salt to a basic waste stream (e.g., pH > 10) will deprotonate the nitrogen.[1]

Risk:1Never commingle this waste with basic lysis buffers or caustic cleaning solutions.1
Part 3: Operational Disposal Protocol
Workflow Diagram

The following logic flow dictates the decision-making process for this specific compound.

DisposalWorkflowStartWaste Generation:2-(Azetidin-3-yl)pyrimidine HClStateCheckAssess Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn SolutionStateCheck->LiquidSolidPkgDouble Bag (Poly)Label: Toxic SolidSolid->SolidPkgSolventCheckCheck Solvent TypeLiquid->SolventCheckWasteBinApproved HazardousWaste StreamSolidPkg->WasteBinAqAcidAqueous/AcidicSolventCheck->AqAcidWater/BufferOrganicOrganic SolventSolventCheck->OrganicDMSO/MeOHSegregateSegregate from BASES(Prevent Free-Basing)AqAcid->SegregateOrganic->SegregateSegregate->WasteBin

Figure 1: Decision logic for segregating azetidine-based waste to prevent accidental reactivity.

Detailed Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

  • Container: Use the original manufacturer container if possible. If not, transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Secondary Containment: Place the container inside a clear, sealable polyethylene bag (Ziploc type or heat-sealed).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(Azetidin-3-yl)pyrimidine HCl"

    • Hazards: "Irritant," "Solid," "Acidic."[1]

  • Storage: Store in the Solid Toxic/Organic waste area. Do not store near cyanide salts or sulfides (acid contact releases toxic gas).[1]

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

  • Characterize Matrix: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO, Water).[1]

  • pH Check: If the solution is aqueous, verify pH.[1]

    • If pH < 2:[1][4] Label as Corrosive Acid Waste .

    • If pH 2–7: Label as Toxic Aqueous Waste .

  • Segregation:

    • DO NOT pour into a "General Basic Waste" carboy.[1]

    • DO NOT mix with oxidizers (Peroxides, Nitric Acid) as azetidines can oxidize violently.[1]

  • Container: Use an approved safety carboy (HDPE or Glass).[1] Cap tightly when not in use.[1][5][6]

Part 4: Emergency Spill Management[1]

In the event of a benchtop spill, standard "sweep and toss" is insufficient due to the dispersion risk of the hydrochloride dust.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel (water or ethanol) to prevent dust generation.[1] Wipe up gently.[1]

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.[1]

    • Note: Avoid using strong bleach (hypochlorite) immediately on the concentrated amine salt, as this can form N-chloroazetidines, which are potentially unstable.[1] Use soapy water first to remove the bulk material.[1]

  • Disposal of Debris: All spill cleanup materials must be bagged, labeled as hazardous waste, and disposed of via EHS.

Part 5: Regulatory Compliance (US Focus)
Regulatory BodyClassificationCode/Note
EPA (RCRA) Unlisted Hazardous WasteNot P-listed or U-listed .[1] Likely D002 (Corrosive) if in acidic solution.[1] Otherwise, dispose of under "Cradle to Grave" liability management.[1]
DOT (Transport) Not Regulated (typically)Unless in solution with flammable solvents.[1] If shipping pure waste, consult EHS for "Toxic Solid, Organic, n.o.s."[1] classification.
OSHA Hazardous ChemicalMust be listed on the laboratory Chemical Hygiene Plan (CHP).[1]

Self-Validating Compliance Check: Before handing over the waste, ask:

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56606622, 2-(Azetidin-3-yl)pyrimidine hydrochloride.[1] PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (40 CFR Part 261).[1][7][8] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Chapter 8, Laboratory Chemical Waste Management. [Link]

Personal protective equipment for handling 2-(Azetidin-3-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 2-(Azetidin-3-yl)pyrimidine hydrochloride Physical State: Solid (Hygroscopic Powder) Critical Hazard Alert: Acute Dermal Toxicity (Category 1) [1]

Unlike standard heterocyclic building blocks, specific safety data sheets (SDS) for this hydrochloride salt classify it as H310: Fatal in contact with skin [1]. This elevates handling requirements from standard "Good Laboratory Practice" (GLP) to High Potency Compound (HPC) protocols. The presence of the strained azetidine ring combined with the pyrimidine moiety creates a pharmacophore with significant biological activity and potential reactivity.

The Core Directive: Do not handle this compound on an open bench. All solid-phase manipulations must occur within a certified chemical fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system against transdermal absorption and inhalation of fugitive dust.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All weighing and transfer operations must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE Overlay: If work must occur outside a hood (e.g., equipment maintenance), a Powered Air-Purifying Respirator (PAPR) with HEPA filters is required. Standard N95 masks are insufficient for Category 1 toxins due to potential face-seal leakage.

B. Dermal Protection (Critical)

Because H310 indicates fatality via skin contact, a single layer of nitrile is insufficient due to the risk of micro-tears.

LayerSpecificationRationale
Inner Glove 4-mil Nitrile (Bright Color)Acts as a visual indicator for breaches.
Outer Glove 5-8 mil Extended Cuff NitrileProvides mechanical strength and covers the wrist gap.
Glove Change Every 60 minutes or immediately upon splashPermeation rates accelerate once the material is solvated.
C. Ocular & Body Protection
  • Eyes: Chemical splash goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of airborne dust entering the eye from the side.

  • Body: Tyvek® lab coat or disposable sleeve covers are recommended over standard cotton coats to prevent dust retention on fabric fibers.

Operational Logic & Workflows
Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Selection_Logic Start Start: Handling 2-(Azetidin-3-yl)pyrimidine HCl State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solvated (Liquid) State_Check->Solution Solid_Risk Risk: Inhalation & Dust Settling Solid->Solid_Risk Sol_Risk Risk: Splash & Transdermal Absorption Solution->Sol_Risk Solid_PPE REQ: Fume Hood + Double Nitrile + Goggles Avoid Static (Use Antistatic Spatula) Solid_Risk->Solid_PPE Sol_PPE REQ: Fume Hood + Long-Cuff Nitrile Face Shield if >100mL Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state. Note the elevated requirements for the solid phase due to dust generation potential.

Protocol: Solubilization & Weighing
  • Static Control: The hydrochloride salt is prone to static charge. Use an ionizing fan or antistatic gun inside the weigh station to prevent powder "jumping," which causes invisible surface contamination.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly. The neutralization of the HCl salt or interaction with the basic azetidine ring can be exothermic.

  • Decontamination: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Treat the Kimwipe as hazardous waste.

Emergency Response: Spill Protocol

In the event of a spill, immediate containment is vital to prevent aerosolization.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Do not inhale dust) Spill->Evacuate PPE_Don 2. Don Full PPE (Double Gloves, Goggles, Tyvek) Evacuate->PPE_Don Cover 3. Cover with Damp Paper Towel (Prevents Dust) PPE_Don->Cover Clean 4. Wipe Inward (Perimeter to Center) Cover->Clean Dispose 5. Double Bag Waste Clean->Dispose

Figure 2: Spill response workflow emphasizing dust suppression via damp covering.

Disposal & Waste Logistics[2][3][4][5][6]

Proper disposal is critical. As an amine hydrochloride, this compound must not be mixed with oxidizing agents (e.g., nitric acid) or strong bases in the waste stream, as this can generate heat or toxic chloramines.

Waste StreamContainer TypePre-Treatment
Solid Waste HDPE Wide-Mouth JarDouble-bag in clear polyethylene bags before placing in the jar. Label as "Toxic Solid."
Liquid Waste HDPE CarboySegregate from oxidizers.[2] Ensure pH is checked; if highly acidic due to HCl, label clearly to prevent mixing with cyanide/sulfide waste streams.
Sharps/Glass Puncture-Proof BinAny spatula or pipette tip used with the undiluted solid must be disposed of here immediately.

Disposal Note: Due to the H310 classification, verify if your local regulations require this to be handled as "P-Listed" equivalent (acutely hazardous) waste, which often carries stricter accumulation time limits [2].

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(3-Azetidinyl)pyrimidine hydrochloride. Retrieved from

  • University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from

  • BenchChem. (2025).[2] Proper Disposal of Amine Hydrochlorides. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.